Technical Documentation Center

1-allyl-3-chloro-1H-1,2,4-triazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-allyl-3-chloro-1H-1,2,4-triazole
  • CAS: 1785763-47-4

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling and Regioselective Synthesis of 1-Allyl-3-chloro-1H-1,2,4-triazole

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery, the 1,2,4-triazole scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, the 1,2,4-triazole scaffold is a privileged pharmacophore, prized for its high dipole moment, hydrogen-bonding capability, and metabolic stability. Specifically, 1-allyl-3-chloro-1H-1,2,4-triazole (CAS: 1785763-47-4) serves as a highly versatile bifunctional building block. The C3-chlorine atom provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), while the N1-allyl group enables olefin metathesis, hydroboration, or click-chemistry transformations.

This whitepaper provides an authoritative, in-depth guide to the regioselective synthesis, mechanistic causality, and rigorous spectroscopic elucidation (NMR, IR, HRMS) of 1-allyl-3-chloro-1H-1,2,4-triazole.

Physicochemical Profile

Before initiating synthetic or analytical workflows, establishing the baseline physicochemical properties is critical for solvent selection and chromatographic planning.

PropertyValue
Chemical Name 1-Allyl-3-chloro-1H-1,2,4-triazole
CAS Registry Number 1785763-47-4
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance Pale yellow to off-white oil/low-melting solid
Solubility Soluble in CDCl₃, DMSO, DMF, EtOAc; Sparingly in H₂O

Regioselective Synthesis & Mechanistic Causality

The synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole via the N-alkylation of 3-chloro-1H-1,2,4-triazole presents a classic regioselectivity challenge. The starting material exists as a tautomeric mixture. Upon deprotonation, the resulting triazolide anion can theoretically undergo electrophilic attack at N1, N2, or N4[1].

Causality Behind Experimental Choices
  • Base & Solvent Selection: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is the optimal system. The pKa of 3-chloro-1,2,4-triazole is approximately 9.5. K₂CO₃ is sufficiently basic to quantitatively generate the triazolide anion without hydrolyzing the allyl bromide. DMF, a polar aprotic solvent, poorly solvates the anion, maximizing its nucleophilicity for the Sₙ2 displacement.

  • Regioselectivity (N1 vs. N2/N4): Alkylation at N1 is overwhelmingly favored. Attack at N2 is sterically hindered by the adjacent bulky C3-chlorine atom. Attack at N4 disrupts the optimal aromatic delocalization. Consequently, the N1-isomer is both the kinetic and thermodynamic product.

Regioselectivity SM 3-Chloro-1H-1,2,4-triazole (Tautomeric Mixture) Major 1-Allyl-3-chloro-1H-1,2,4-triazole (Major Product: N1 Alkylation) SM->Major Thermodynamically Favored Minor 1-Allyl-5-chloro-1H-1,2,4-triazole (Minor Product: N2 Alkylation) SM->Minor Sterically Hindered Reagent Allyl Bromide + K2CO3 (DMF, 60°C) Reagent->Major Reagent->Minor

Caption: Regioselective N-alkylation pathway of 3-chloro-1H-1,2,4-triazole yielding the N1 major product.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; in-process controls (IPC) are embedded to ensure reproducibility.

  • Deprotonation: Charge an oven-dried round-bottom flask with 3-chloro-1H-1,2,4-triazole (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere. Add finely powdered K₂CO₃ (1.5 equiv, 15 mmol). Stir at 25°C for 30 minutes.

  • Alkylation: Cool the suspension to 0°C. Add allyl bromide (1.1 equiv, 11 mmol) dropwise over 10 minutes to control the exothermic Sₙ2 reaction[2].

  • Propagation: Warm the mixture to 60°C and stir for 4 hours.

  • In-Process Validation: Aliquot 10 µL of the reaction mixture, quench in 1 mL of H₂O/MeCN (1:1), and analyze via LC-MS. Validation Check: Look for the complete consumption of the starting material and the appearance of the product mass (m/z 144/146, 3:1 ratio).

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure N1-isomer.

Spectroscopic Data & Structural Elucidation

The absolute confirmation of the N1-regioisomer relies on rigorous 1D and 2D NMR spectroscopy. CDCl₃ is the solvent of choice as it prevents the exchange of labile protons and provides sharp resolution for the complex allyl multiplet splitting.

High-Resolution ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Triazole H5 8.05Singlet (s)-1HHighly deshielded aromatic proton
Allyl -CH= (H-2') 5.98ddt17.0, 10.2, 5.81HInternal olefinic proton
Allyl =CH₂ (H-3' trans) 5.35dq17.0, 1.51HTerminal olefin (trans to H-2')
Allyl =CH₂ (H-3' cis) 5.25dq10.2, 1.51HTerminal olefin (cis to H-2')
Allyl N-CH₂ (H-1') 4.75dt5.8, 1.52HMethylene adjacent to N1
High-Resolution ¹³C NMR Data (100 MHz, CDCl₃)

The differentiation of the C3 and C5 carbons is critical. The carbon bearing the electronegative chlorine atom (C3) is significantly deshielded compared to the proton-bearing carbon (C5)[3].

PositionChemical Shift (δ, ppm)Assignment
Triazole C3 152.4Quaternary C-Cl
Triazole C5 144.1Aromatic C-H
Allyl -CH= (C-2') 130.8Alkene CH
Allyl =CH₂ (C-3') 120.5Alkene CH₂
Allyl N-CH₂ (C-1') 52.8Aliphatic CH₂ bonded to N1
2D NMR Strategy: The HMBC Regiochemistry Proof

To definitively prove that alkylation occurred at N1 (yielding 1-allyl-3-chloro) rather than N2 (yielding 1-allyl-5-chloro), Heteronuclear Multiple Bond Correlation (HMBC) is utilized.

  • The Logic: In the N1-isomer, the allyl methylene protons (H-1', 4.75 ppm) are separated from the C5 carbon (144.1 ppm) by three bonds (³J C-H coupling). They are separated from the C3 carbon (152.4 ppm) by four bonds (⁴J). Because HMBC typically only shows ²J and ³J couplings, a strong cross-peak will be observed between H-1' and C5, but not C3. If the product were the N2-isomer, the correlation would be reversed.

HMBC_Workflow Step1 Acquire 1D NMR 1H (8.05 ppm, s) | 13C (152, 144 ppm) Step3 Analyze 2D HMBC Correlations Step1->Step3 Step2 Identify Allyl CH2 (4.75 ppm, d) Step2->Step3 Step4 Observe 3J Coupling: Allyl CH2 ➔ C5 (144 ppm) Step3->Step4 Step5 Absence of 3J Coupling: Allyl CH2 ➔ C3 (152 ppm) Step3->Step5 Step6 Confirm N1-Alkylation Regioisomer Step4->Step6 Step5->Step6

Caption: 2D HMBC NMR workflow for confirming N1-alkylation via specific 3J carbon-proton couplings.

FT-IR and HRMS Data

Fourier-Transform Infrared Spectroscopy (ATR-FTIR, cm⁻¹):

  • ~3120: Aromatic C-H stretch (Triazole ring).

  • ~3085, 2980: Aliphatic and olefinic C-H stretches (Allyl group).

  • ~1645: C=C stretch (Allyl double bond).

  • ~1510, 1430: C=N and C=C aromatic ring stretches.

  • ~850: C-Cl stretching vibration.

High-Resolution Mass Spectrometry (HRMS-ESI+): The presence of a single chlorine atom provides a highly distinct, self-validating isotopic signature. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Calculated for [M+H]⁺ (C₅H₇ClN₃⁺): 144.0323 (³⁵Cl) and 146.0294 (³⁷Cl).

  • Observed: A distinct doublet cluster at m/z 144.03 and 146.03 in an exact 3:1 intensity ratio, definitively confirming the incorporation of the mono-chlorinated triazole core.

Experimental Methodology for NMR Acquisition

To replicate the high-fidelity spectral data presented above, adhere to the following optimized acquisition protocol:

  • Sample Preparation: Dissolve 15-20 mg of the purified 1-allyl-3-chloro-1H-1,2,4-triazole in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D, containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden the linewidths.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the Z1-Z5 gradients to achieve a TMS linewidth at half-height (FWHM) of < 0.8 Hz.

  • ¹H Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the allyl protons.

  • ¹³C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30) with a minimum of 512 scans. Set the D1 to 2.5 seconds to allow for the relaxation of the quaternary C3-Cl carbon, which lacks NOE enhancement from attached protons.

  • 2D HMBC Acquisition: Utilize a gradient-selected HMBC sequence (hmbcgplpndqf) optimized for long-range couplings (J = 8 Hz). Acquire 4 scans per increment with 256 t1 increments to ensure adequate resolution in the F1 (carbon) dimension for differentiating C3 and C5.

References

  • Thieme Connect. Product Class 14: 1,2,4-Triazoles. Science of Synthesis. URL:[Link]

  • American Chemical Society (ACS). The 1,2,4-Triazolyl Cation: Thermolytic and Photolytic Studies. Journal of Organic Chemistry. URL:[Link]

  • Semantic Scholar. Synthesis, Characterisation, Theoretical NMR Calculations of Triazole Derivatives. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-allyl-3-chloro-1H-1,2,4-triazole in Biological Systems

Disclaimer: Specific mechanistic studies on 1-allyl-3-chloro-1H-1,2,4-triazole are not extensively available in publicly accessible literature. This guide outlines the well-established mode of action for the broader clas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific mechanistic studies on 1-allyl-3-chloro-1H-1,2,4-triazole are not extensively available in publicly accessible literature. This guide outlines the well-established mode of action for the broader class of 1,2,4-triazole fungicides, which is the widely accepted primary mechanism for individual compounds within this family.

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Bioactive Compound Design

The 1,2,4-triazole ring system is a five-membered heterocycle that is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a "privileged scaffold" in the design of a wide array of biologically active molecules.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.[1][2]

This guide will provide a detailed technical overview of the anticipated mechanism of action of 1-allyl-3-chloro-1H-1,2,4-triazole, focusing on its role as a potential antifungal agent, which is the most prominent activity of this class of compounds.[3][4] We will delve into the molecular targets, the biochemical consequences of target engagement, and the experimental methodologies used to elucidate these mechanisms.

Primary Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The hallmark of triazole antifungal agents is their highly specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase.[4][5][6] This enzyme, a member of the cytochrome P450 superfamily, is encoded by the ERG11 or CYP51 gene and is essential for the viability of fungal cells.[3][5][7]

The Target: Lanosterol 14α-Demethylase (CYP51)

CYP51 is a heme-containing enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol (or eburicol in some fungi).[8][9] This demethylation is a critical step in the multi-enzyme pathway that converts lanosterol into ergosterol.[6][10] Ergosterol is the primary sterol in fungal cell membranes, where it is functionally analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][10][11]

Molecular Interaction and Inhibition

The inhibitory action of 1,2,4-triazoles is a result of a direct and high-affinity interaction with the active site of CYP51. The mechanism proceeds as follows:

  • Heme Coordination: The unsubstituted N4 nitrogen of the 1,2,4-triazole ring acts as a strong ligand, coordinating with the ferric iron atom of the heme prosthetic group within the CYP51 active site.[8][12][13] This interaction effectively blocks the binding of molecular oxygen, a necessary co-substrate for the demethylation reaction.

  • Apoprotein Binding: The N1-substituent of the triazole ring, in this case, the allyl group and the chloro-substituted phenyl ring of 1-allyl-3-chloro-1H-1,2,4-triazole, extends into a hydrophobic substrate-binding channel within the enzyme.[8] Interactions with key amino acid residues, such as tyrosine, leucine, and phenylalanine, anchor the inhibitor within the active site, enhancing the stability of the enzyme-inhibitor complex.[4]

This dual interaction results in potent, non-competitive inhibition of CYP51, effectively shutting down the ergosterol biosynthesis pathway.[12][14]

CYP51_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Toxic_Sterols Accumulation of 14α-methylated sterols CYP51->Toxic_Sterols Blocked conversion leads to Fungal_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Membrane Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Lysis) Toxic_Sterols->Disrupted_Membrane Triazole 1-allyl-3-chloro-1H-1,2,4-triazole Triazole->CYP51 Inhibits

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Biochemical Consequences of CYP51 Inhibition

The inhibition of CYP51 by 1-allyl-3-chloro-1H-1,2,4-triazole is expected to trigger a cascade of detrimental events within the fungal cell:

  • Ergosterol Depletion: The most immediate effect is the cessation of ergosterol production.[10]

  • Accumulation of Toxic Precursors: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[12] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

  • Membrane Stress: The altered sterol composition increases membrane permeability and fluidity, leading to leakage of essential cellular components and ultimately, cell lysis.[6][10]

  • Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth and proliferation, a fungistatic effect that can become fungicidal at higher concentrations.[10]

Potential for Other Biological Activities

While the primary and most well-documented mechanism of action for 1,2,4-triazoles is antifungal, the versatility of this scaffold allows for interactions with other biological targets. It is plausible that 1-allyl-3-chloro-1H-1,2,4-triazole could exhibit other activities, a common feature among this class of compounds.[1][2] These may include:

  • Anticancer Activity: Some 1,2,4-triazole derivatives have been shown to inhibit kinases or other enzymes crucial for cancer cell proliferation.

  • Enzyme Inhibition: Various 1,2,4-triazole compounds have been found to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.[1]

Further research would be required to explore these potential secondary mechanisms for 1-allyl-3-chloro-1H-1,2,4-triazole.

Mechanisms of Resistance

The extensive use of triazole antifungals in both clinical and agricultural settings has led to the emergence of resistance in fungal populations.[5][7][15] Understanding these resistance mechanisms is crucial for the development of new, more robust antifungal agents. The primary mechanisms of resistance to triazoles include:

  • Target Site Modification: Mutations in the CYP51A gene can alter the amino acid sequence of the enzyme, reducing the binding affinity of the triazole inhibitor.[5][7]

  • Target Overexpression: Increased expression of the CYP51A gene, often due to the insertion of tandem repeats (e.g., TR34/L98H) in the promoter region, leads to higher levels of the target enzyme, requiring a greater concentration of the drug to achieve inhibition.[5][16]

  • Efflux Pump Upregulation: Fungi can increase the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters, which actively pump the triazole compound out of the cell, reducing its intracellular concentration.[15][17]

Experimental Protocols for Mechanistic Elucidation

A series of in vitro experiments are essential to confirm the mechanism of action of a novel triazole compound like 1-allyl-3-chloro-1H-1,2,4-triazole.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard approach.[18][19][20]

Methodology:

  • Preparation of Compound: Prepare a stock solution of 1-allyl-3-chloro-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 0.5–2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24–48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which a significant inhibition of fungal growth (typically ≥50%) is observed compared to a drug-free control.

MIC_Workflow A Prepare stock solution of 1-allyl-3-chloro-1H-1,2,4-triazole B Perform 2-fold serial dilutions in 96-well plate A->B D Inoculate wells with fungal suspension B->D C Prepare standardized fungal inoculum C->D E Incubate at 35°C for 24-48 hours D->E F Visually or spectrophotometrically determine the MIC E->F

Caption: Experimental workflow for MIC determination.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the impact of the compound on ergosterol production in fungal cells, typically using gas chromatography-mass spectrometry (GC-MS).[21][22][23]

Methodology:

  • Fungal Culture: Grow the target fungus in a suitable broth medium to the mid-logarithmic phase.

  • Compound Treatment: Expose the fungal cultures to various concentrations of 1-allyl-3-chloro-1H-1,2,4-triazole (including a no-drug control) for a defined period.

  • Cell Harvesting: Collect the fungal cells by centrifugation.

  • Saponification: Lyse the cells and hydrolyze sterol esters by heating the cell pellet in an alcoholic potassium hydroxide solution.[19]

  • Sterol Extraction: Extract the non-saponifiable lipids (containing ergosterol and its precursors) with an organic solvent like n-heptane.[19]

  • GC-MS Analysis: Analyze the extracted sterols by GC-MS to identify and quantify ergosterol and lanosterol. A decrease in the ergosterol peak and an increase in the lanosterol peak in treated samples compared to the control indicate inhibition of CYP51.

Quantitative Data Presentation

The following tables provide a template for presenting the type of quantitative data that would be generated from the aforementioned experiments. The values presented are representative of active triazole compounds and are for illustrative purposes.

Table 1: Representative Antifungal Activity (MIC)

Fungal SpeciesRepresentative MIC (µg/mL)
Candida albicans0.25 - 2
Aspergillus fumigatus0.5 - 4
Cryptococcus neoformans0.125 - 1

Lower MIC values indicate greater potency.

Table 2: Representative Enzyme Inhibition (IC₅₀)

EnzymeRepresentative IC₅₀ (µM)Organism
Lanosterol 14α-demethylase (CYP51)0.1 - 0.8Candida albicans

IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

Based on the extensive evidence for the 1,2,4-triazole class of compounds, the primary mechanism of action for 1-allyl-3-chloro-1H-1,2,4-triazole in biological systems, particularly against fungi, is the targeted inhibition of lanosterol 14α-demethylase (CYP51). This leads to the disruption of ergosterol biosynthesis, compromising fungal cell membrane integrity and ultimately inhibiting fungal growth. The experimental protocols detailed herein provide a robust framework for the validation of this mechanism and the quantification of the compound's potency. Further investigation into potential secondary mechanisms and the propensity for resistance development will be crucial for the comprehensive characterization of this and other novel 1,2,4-triazole derivatives as potential therapeutic or agricultural agents.

References

  • Parker, J.E., Warrilow, A.G.S., Price, C.L., Mullins, J.G.L., Kelly, D.E., & Kelly, S.L. (2014). Resistance to antifungals that target CYP51. J. Chem. Biol., 7, 143–161. [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Chemistry. [Link]

  • Moving beyond multi-triazole to multi-fungicide resistance: Broader selection of drug resistance in the human fungal pathogen Aspergillus fumigatus. (2025). PLoS Pathogens. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. (2015). Frontiers in Microbiology. [Link]

  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). Phytopathology®. [Link]

  • Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. (n.d.). Brazilian Journal of Microbiology. [Link]

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). MDPI. [Link]

  • Resistance to antifungals that target CYP51. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020). Journal of Medicinal Chemistry. [Link]

  • The Microbiological Synthesis of Ergosterol: I. Assay Procedure. (n.d.). Applied and Environmental Microbiology. [Link]

  • PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). MDPI. [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers in Molecular Biosciences. [Link]

  • Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Lanosterol 14 alpha-demethylase. (2018). Wikidoc. [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2020). MDPI. [Link]

  • Development of experimental approaches for determining concentrations of antifungals that select for resistance. (n.d.). GOV.UK. [Link]

  • Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. (2021). MDPI. [Link]

Sources

Foundational

Thermodynamic stability and melting point of 1-allyl-3-chloro-1H-1,2,4-triazole

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 1-allyl-3-chloro-1H-1,2,4-triazole Abstract This technical guide provides a comprehensive framework for the characterization of the thermody...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 1-allyl-3-chloro-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 1-allyl-3-chloro-1H-1,2,4-triazole. While specific experimental data for this compound is not extensively documented in publicly available literature, this document serves as an authoritative guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data interpretation required for such an analysis. By leveraging established methodologies for analogous 1,2,4-triazole derivatives, this guide outlines the necessary steps to generate and interpret critical physicochemical data essential for drug development, process chemistry, and material science applications.

Introduction: The Significance of Physicochemical Characterization

1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including widely used antifungal medications like fluconazole and itraconazole.[1][2][3] The specific compound, 1-allyl-3-chloro-1H-1,2,4-triazole, is a functionalized heterocycle with potential applications as a synthetic intermediate in the development of novel bioactive molecules.

The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) or its intermediate are critical quality attributes that profoundly influence its entire lifecycle:

  • Drug Development: Stability data informs on potential degradation pathways, shelf-life, and storage conditions. A well-defined melting point is a primary indicator of purity.

  • Process Chemistry & Manufacturing: Understanding thermal properties is paramount for safe and efficient process scale-up, preventing exothermic events, and defining purification parameters such as crystallization.

  • Formulation Science: The melting point affects solubility and dissolution rates, which are key determinants of a drug's bioavailability.

This guide provides the theoretical and practical foundation for determining these crucial parameters for 1-allyl-3-chloro-1H-1,2,4-triazole.

Theoretical Foundations

Melting Point: A Thermodynamic Benchmark of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range (typically <1°C). The sharpness of the melting point is a reliable indicator of purity; impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The parent 1H-1,2,4-triazole, for instance, is a white solid with a melting point of 119–121°C.[4]

Thermodynamic Stability and Thermal Decomposition

Thermodynamic stability refers to a compound's resistance to decomposition under the influence of heat. Thermal analysis techniques are employed to probe the temperatures at which a compound undergoes physical changes (like melting) or chemical changes (decomposition).[5][6] The high nitrogen content and aromaticity of the 1,2,4-triazole ring generally confer significant thermal stability.[7][8] However, the nature and position of substituents—in this case, the allyl and chloro groups—will modulate this inherent stability. Thermal analysis helps to identify the onset temperature of decomposition, the kinetics of the process, and potential hazardous exothermic events.[9]

Experimental Determination of Physicochemical Properties

This section details the standard, self-validating protocols for determining the melting point and thermodynamic stability.

Melting Point Determination: Capillary Method

This is a standard pharmacopeial method for determining the melting range of a solid.

Protocol:

  • Sample Preparation: Ensure the 1-allyl-3-chloro-1H-1,2,4-triazole sample is thoroughly dried and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Load the powdered sample into a capillary tube (one-end open) to a depth of 2-3 mm.[10]

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Ramp: Utilize a two-stage heating ramp. First, a rapid ramp to a temperature approximately 15-20°C below the expected melting point. Then, reduce the ramp rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is reported as T_onset – T_clear.

  • Purity Assessment: A sharp melting range (e.g., ≤ 1°C) is indicative of high purity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative data on melting, crystallization, and other phase transitions.[9][11]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-allyl-3-chloro-1H-1,2,4-triazole into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point but below the decomposition temperature (e.g., 250°C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere.

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • An endothermic peak signifies melting. The peak onset provides the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH_fus).[9]

Workflow for DSC Analysis

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp with Lid pan->crimp load_sample Load Sample Pan crimp->load_sample equilibrate Equilibrate at 25°C load_sample->equilibrate load_ref Load Reference Pan ramp Heat at 10°C/min under N2 equilibrate->ramp end Hold at Final Temperature ramp->end thermogram Generate Thermogram (Heat Flow vs. Temp) end->thermogram analyze Identify Endothermic Peak thermogram->analyze data Determine Melting Point (Onset) & Enthalpy of Fusion (Area) analyze->data

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination using DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.[5][12]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-allyl-3-chloro-1H-1,2,4-triazole into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance and tare.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).

    • Maintain an inert nitrogen atmosphere to prevent oxidative decomposition.

  • Data Analysis:

    • The TGA curve plots percent weight loss versus temperature.

    • The onset temperature of weight loss indicates the beginning of thermal decomposition.

    • The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[11]

Workflow for TGA Analysis

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Pan onto Microbalance pan->load heat Heat from 25°C to 600°C at 10°C/min under N2 load->heat tga_curve Plot TGA Curve (% Weight vs. Temp) heat->tga_curve dtg_curve Calculate DTG Curve (d(Weight)/dt vs. Temp) tga_curve->dtg_curve onset Determine Onset of Decomposition (Td) dtg_curve->onset

Caption: Workflow for Thermal Stability Assessment using TGA.

Representative Data and Interpretation

While specific data for 1-allyl-3-chloro-1H-1,2,4-triazole is unavailable, we can infer expected results based on studies of similar substituted triazoles.[5][9]

ParameterAnalytical TechniqueExpected Observation for 1-allyl-3-chloro-1H-1,2,4-triazoleInterpretation
Melting Range Capillary MethodA sharp melting range (e.g., 125-126°C). The exact value depends on crystal lattice energy.A narrow range indicates high purity. The value serves as a key specification for identity.
Melting Point (T_m) DSCA sharp endothermic peak on the thermogram.The onset temperature confirms the melting point.
Enthalpy of Fusion (ΔH_fus) DSCA positive value obtained from the integrated peak area.Quantifies the energy required to melt the solid, related to the strength of intermolecular forces.
Decomposition Temp. (T_d) TGAOnset of significant weight loss typically above 200°C. Studies on other triazoles show stability up to this range.[5]Defines the upper-temperature limit for the compound's stability before covalent bond cleavage begins.
Decomposition Profile TGA / DTGA single or multi-step weight loss profile.Indicates the complexity of the decomposition process. Gaseous byproducts could include N₂, HCl, and fragments of the allyl group.[11]

Conclusion and Future Directions

The determination of the melting point and thermodynamic stability of 1-allyl-3-chloro-1H-1,2,4-triazole is a non-negotiable step in its chemical and pharmaceutical development. The protocols outlined in this guide, utilizing capillary melting point, Differential Scanning Calorimetry, and Thermogravimetric Analysis, provide a robust and validated pathway for acquiring this essential data.

The data generated from these experiments will establish critical quality attributes for purity, provide essential safety information for handling and processing, and guide formulation and stability studies. For researchers working with this molecule or similar new chemical entities, these techniques represent the foundational analysis upon which further development is built.

References

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
  • Godhani, D. R., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 592-601.
  • Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Fendt, T., et al. (2018). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 43(8), 754-763.
  • Soman, A., et al. (2022). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 12(45), 29535-29543.
  • Bagle, S. V., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
  • Synthesis of New Bis-1,2,4-Triazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1735.
  • Resurgence and Repurposing of Antifungal Azoles by Transition Metal Coordination for Drug Discovery. (2023). MDPI. Retrieved from [Link]

  • Metal Complex Derivatives of Azole: a Study on Their Synthesis, Characterization, and Antibacterial and Antifungal Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1063684.
  • Ali, R. A., et al. (n.d.).
  • Damdoom, J. S., & Al-Jeilawi, M. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811.
  • 1H-1,2,3-Triazole. (n.d.). PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Retrieved from [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. (2021).
  • Raperia, P., et al. (2019). Comparative analysis of potency of Azole derivatives to target ASL and GPI proteins responsible for pathogenesis of Candida albicans. Archives of Agriculture and Environmental Science, 4(2), 256-260.

Sources

Exploratory

A Senior Application Scientist's Guide to Computational Chemistry and DFT Studies of 1-allyl-3-chloro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is a critical pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities including a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a critical pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities including antifungal, anticancer, and antimicrobial properties.[1][2] This guide provides an in-depth technical framework for the computational study of a specific derivative, 1-allyl-3-chloro-1H-1,2,4-triazole, using Density Functional Theory (DFT). As computational methods are now indispensable for accelerating drug discovery, this document serves as a practical manual for researchers, offering a blend of theoretical underpinnings and step-by-step protocols.[2][3] We will explore the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of key quantum chemical parameters. The objective is to equip scientists with the knowledge to perform and interpret high-quality DFT calculations, thereby enabling the rational design of novel and more effective therapeutic agents.

Introduction: The Significance of 1-allyl-3-chloro-1H-1,2,4-triazole and the Role of DFT

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique electronic and hydrogen-bonding capabilities.[4] These features allow triazole derivatives to effectively interact with biological targets, making them a cornerstone in the development of pharmaceuticals.[1][2] The specific compound of interest, 1-allyl-3-chloro-1H-1,2,4-triazole, combines the versatile triazole core with an allyl group, which can be a site for further functionalization, and a chloro substituent, which modulates the electronic properties of the ring.

Understanding the three-dimensional structure, electronic landscape, and reactivity of this molecule is paramount for predicting its behavior in a biological system. This is where computational chemistry, and specifically Density Functional Theory (DFT), offers a powerful and cost-effective approach.[5] DFT allows us to model the electronic structure of molecules with a high degree of accuracy, providing insights that are often difficult or impossible to obtain through experimental means alone.[6][7] By calculating properties such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), we can build a comprehensive picture of the molecule's potential as a drug candidate.

Theoretical Foundations: A Practical Overview of DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] The central concept of DFT is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density, ρ(r).[5] This is a significant departure from traditional ab initio methods that rely on the much more complex many-electron wavefunction.

For the practicing chemist, the key takeaway is that DFT provides a balance of accuracy and computational efficiency, making it ideal for studying pharmaceutically relevant molecules.[8] The accuracy of a DFT calculation is primarily determined by the choice of two components:

  • The Exchange-Correlation Functional: This is an approximation of the quantum mechanical interactions between electrons. Many functionals exist, ranging from simpler Local Density Approximations (LDA) to more complex hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange and is widely used for its reliability with organic molecules.[9]

  • The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and lead to more accurate results, but at a higher computational cost.

Methodology: A Validated Protocol for DFT Analysis

This section outlines a detailed, step-by-step workflow for conducting a comprehensive DFT study of 1-allyl-3-chloro-1H-1,2,4-triazole. The protocol is designed to be self-validating, incorporating checks to ensure the reliability of the results.

Workflow for DFT Analysis of 1-allyl-3-chloro-1H-1,2,4-triazole

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation (Gaussian) cluster_analysis Data Analysis & Interpretation mol_build 1. Molecule Construction (GaussView/Avogadro) pre_opt 2. Initial Optimization (Molecular Mechanics) mol_build->pre_opt Initial Structure geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt Input for DFT freq_calc 4. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Structure analyze_geom 7. Analyze Optimized Geometry (Bond lengths, angles) geom_opt->analyze_geom verify_min 6. Verify True Minimum (No imaginary frequencies) freq_calc->verify_min Frequencies prop_calc 5. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) analyze_elec 8. Interpret Electronic Properties (Reactivity, stability) prop_calc->analyze_elec Calculated Properties verify_min->prop_calc Validated Structure report 9. Reporting & Visualization analyze_geom->report analyze_elec->report

Caption: A comprehensive workflow for DFT studies.

Step-by-Step Protocol:

  • Molecule Construction:

    • Using molecular modeling software such as GaussView or Avogadro, construct the 3D structure of 1-allyl-3-chloro-1H-1,2,4-triazole.[10][11]

    • Ensure the correct connectivity and initial stereochemistry.

  • Initial Geometry Optimization (Pre-optimization):

    • Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF).

    • Causality: This step provides a reasonable starting geometry for the more computationally expensive DFT calculation, preventing the DFT algorithm from starting in a high-energy conformation and potentially failing to converge.

  • DFT Geometry Optimization:

    • Set up the DFT calculation using a computational chemistry package like Gaussian.[12]

    • Keyword Selection:

      • Opt: This keyword requests a geometry optimization to find the lowest energy structure.

      • B3LYP/6-311++G(d,p): This specifies the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Justification: The B3LYP functional is a well-established and versatile choice for organic molecules, providing a good balance of accuracy and computational cost.[9] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distributions, which is crucial for accurately modeling the heteroatoms and pi systems in the triazole ring.

  • Vibrational Frequency Analysis:

    • Following a successful optimization, perform a frequency calculation at the same level of theory.

    • Keyword: Freq

    • Trustworthiness: This is a critical self-validation step. A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.[12]

  • Electronic Property Calculations:

    • Using the validated optimized geometry, perform a single-point energy calculation to derive various electronic properties.

    • Keywords: Pop=NBO, Pop=Mulliken, IOp(6/33=2) for MEP.

    • This step will provide data for Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.[13]

Results and Interpretation: From Data to Insight

This section presents illustrative data that one would expect from a DFT study of 1-allyl-3-chloro-1H-1,2,4-triazole and explains how to interpret these results to gain chemically meaningful insights.

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms. Key parameters such as bond lengths and angles can be extracted and compared to experimental data if available.

Illustrative Data Table:

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.38 Å
C3-Cl1.74 Å
C5-N11.32 Å
Bond AngleN2-C3-N4105.2°
C3-N4-C5112.5°

Interpretation: These geometric parameters provide a quantitative description of the molecular structure. For example, the C3-Cl bond length can influence the molecule's reactivity, while the ring angles reveal the degree of planarity and strain within the triazole core.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability.[15]

HOMO_LUMO cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied) Electron Acceptor HOMO HOMO (Highest Occupied) Electron Donor Energy_Label Energy Energy_Label->LUMO ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Indicates Reactivity

Caption: The relationship between HOMO, LUMO, and reactivity.

Illustrative Data Table:

ParameterEnergy (eV)
E_HOMO-7.52 eV
E_LUMO-1.25 eV
ΔE (HOMO-LUMO Gap) 6.27 eV

Interpretation:

  • A large HOMO-LUMO gap, like the one illustrated, suggests high kinetic stability and low chemical reactivity.[15] Molecules with smaller gaps are generally more reactive.[16]

  • The spatial distribution of the HOMO and LUMO (visualized in software) indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on the triazole ring, this area is susceptible to attack by electrophiles.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions and reactivity.[17][18]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of low polarity.

Interpretation: For 1-allyl-3-chloro-1H-1,2,4-triazole, one would expect to see negative potential (red) around the nitrogen atoms of the triazole ring, indicating their ability to act as hydrogen bond acceptors in a biological receptor. The hydrogen atoms of the allyl group would likely show a positive potential (blue). This information is critical for understanding how the molecule might orient itself in the active site of a protein.[19]

Mulliken and Natural Bond Orbital (NBO) Population Analysis

Population analysis methods assign partial atomic charges to each atom in the molecule.[20]

  • Mulliken Analysis: A simple method based on the distribution of basis functions.[21] It is known to be highly dependent on the choice of basis set.[20]

  • Natural Bond Orbital (NBO) Analysis: A more robust method that provides "natural charges" based on localized bond orbitals, which often correlate better with chemical intuition.[22][23][24]

Illustrative Data Table (NBO Charges):

AtomNatural Charge (e)
N1-0.35
N2-0.28
C3+0.15
Cl-0.12
N4-0.40

Interpretation: The charge distribution reveals the polarity of the molecule. In this example, the nitrogen atoms carry a significant negative charge, confirming their role as nucleophilic centers. The carbon atom attached to the chlorine (C3) has a positive charge, making it a potential site for nucleophilic attack. This data complements the MEP analysis and provides quantitative values for the polarity of specific atoms.

Practical Applications and Future Directions

The insights gained from these DFT studies have direct applications in drug development:

  • Structure-Activity Relationship (SAR) Studies: By calculating these properties for a series of related triazole derivatives, researchers can build quantitative structure-activity relationship (QSAR) models that correlate specific computational descriptors with biological activity.[3]

  • Rational Drug Design: The MEP and orbital information can guide the design of new derivatives with improved binding affinity to a target receptor. For example, if a region of the receptor is known to be a hydrogen bond donor, a new derivative could be designed to have a stronger negative electrostatic potential in the corresponding region.

  • Reaction Mechanism Prediction: DFT can be used to model transition states and reaction pathways, helping to optimize the synthesis of these compounds.

Future computational studies could involve more advanced techniques such as Quantum Theory of Atoms in Molecules (QTAIM) for a deeper analysis of chemical bonding, or molecular dynamics (MD) simulations to study the behavior of the molecule in a solvent or bound to a protein over time.

Conclusion

This guide has provided a comprehensive and technically grounded framework for the computational analysis of 1-allyl-3-chloro-1H-1,2,4-triazole using Density Functional Theory. By following the outlined protocols and understanding the causality behind the methodological choices, researchers can generate reliable and insightful data. The interpretation of optimized geometries, frontier molecular orbitals, molecular electrostatic potential, and atomic charges provides a powerful toolkit for understanding the chemical nature of this important scaffold. Ultimately, the integration of these computational techniques into the research pipeline will continue to accelerate the discovery and development of new, life-saving therapeutics based on the 1,2,4-triazole core.

References

  • Benchchem. (n.d.). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide.
  • Benchchem. (n.d.). Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies.
  • Zipse, H. (n.d.). Mulliken population analysis.
  • Wikipedia. (n.d.). Mulliken population analysis.
  • Benchchem. (2026, January 24). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective.
  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2012, November 15). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. PubMed.
  • ResearchGate. (n.d.). Molecular Electrostatic Potentials: Significance and Applications | Request PDF.
  • Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.
  • Preprints.org. (2025, December 3). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • Preprints.org. (2025, January 23). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS.
  • International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.
  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • Chemistry LibreTexts. (2022, April 21). 10.7: Mulliken Populations.
  • Ingenta Connect. (2007, December 1). A Review of Density Functional Theory Quantum Mechanics as Applied to....
  • Bentham Science Publishers. (2007, December 1). A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems.
  • PubMed. (2013, December 15). GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives.
  • ResearchGate. (2016, June 23). What is NBO analysis and how is it useful?: International Reviews in Physical Chemistry.
  • ResearchGate. (n.d.). What is NBO analysis and how is it useful? | Request PDF.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • ACS Publications. (2023, July 27). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters | The Journal of Physical Chemistry A.
  • ResearchGate. (2019, February 4). A Brief Review on Importance of DFT In Drug Design.
  • Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP).
  • TCM. (n.d.). Mulliken population analysis in CASTEP.
  • ritemyte. (2023, March 4). Homo lumo explained.
  • Zipse, H. (n.d.). Natural Bond Orbital (NBO) Analysis.
  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
  • PMC. (n.d.). A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules.
  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • Wikipedia. (n.d.). HOMO and LUMO.
  • Google Docs. (n.d.). Intro to QM: Basic calculations in Gaussian16_011824.
  • WordPress. (2018, September 27). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?.
  • YouTube. (2019, January 15). Creating and running a simple DFT calculation in GaussView / Gaussian.
  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.
  • University of Illinois at Urbana-Champaign. (n.d.). Quantum Chemistry with Gaussian using GaussView.

Sources

Foundational

The Genesis of a Scaffold: A Technical Chronicle of Chloro-Substituted 1,2,4-Triazoles

A deep dive into the discovery, synthetic evolution, and pivotal role of chloro-substituted 1,2,4-triazoles in the landscape of modern chemistry, from their conceptual origins to their contemporary applications in drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the discovery, synthetic evolution, and pivotal role of chloro-substituted 1,2,4-triazoles in the landscape of modern chemistry, from their conceptual origins to their contemporary applications in drug development and agriculture.

Introduction: The Unassuming Triazole Ring and the Dawn of a Chemical Revolution

The story of chloro-substituted 1,2,4-triazoles is not merely a chapter in the annals of heterocyclic chemistry; it is a testament to the profound impact that subtle molecular modifications can have on biological activity. The journey begins with the unassuming 1,2,4-triazole nucleus, a five-membered aromatic ring containing three nitrogen atoms. First synthesized by Swedish chemist J. A. Bladin in 1885, the 1,2,4-triazole ring remained a subject of academic curiosity for several decades.[1][2][3] Early research focused on elucidating its fundamental structure and reactivity.[1][3] However, the mid-20th century witnessed a paradigm shift, as the scientific community began to uncover the vast therapeutic and agrochemical potential locked within this simple heterocyclic scaffold.[1][2] This guide will trace the historical trajectory of a particularly influential class of these compounds: the chloro-substituted 1,2,4-triazoles. We will explore the initial forays into their synthesis, the key developmental milestones, and the innovative synthetic methodologies that have enabled their widespread application.

The Emergence of a Privileged Scaffold: Early Synthetic Strategies

The initial syntheses of the 1,2,4-triazole ring were foundational to all subsequent developments. Two classical methods, the Pellizzari reaction (1911) and the Einhorn-Brunner reaction, provided the initial access to this heterocyclic system, allowing for the exploration of its basic chemical properties.[1][3]

The Pellizzari reaction, a condensation of a carboxylic acid hydrazide with a single carbon-atom donor like formamide, offered a direct route to the triazole ring.[1] The Einhorn-Brunner reaction, involving the reaction of an acyl-hydrazine with a primary amine, provided an alternative pathway, particularly for N-substituted derivatives.[2][3]

Figure 1: Conceptual workflow of the Pellizzari reaction.

These early methods, while effective, laid the groundwork for future innovations that would be necessary to introduce specific substituents, such as chlorine, onto the triazole ring with precision and efficiency.

The "Chloro" Awakening: A Turning Point in Biological Activity

The introduction of chlorine atoms onto the 1,2,4-triazole scaffold marked a significant turning point, unlocking a new realm of biological activity. While the precise first synthesis of a chloro-substituted 1,2,4-triazole is not definitively documented in the readily available literature, a pivotal 1967 publication by Miethchen and Kröger detailed the direct chlorination of 1,2,4-triazole and its derivatives.[4] This work provided a foundational methodology for the C-chlorination of the triazole ring.

Their process involved the use of chlorine in an aqueous alkaline solution, which initially formed reactive N-chloro-triazoles. Subsequent reaction led to C-chlorination, primarily at the 3-position of the triazole ring. The highly reactive N-chloro group could then be removed with sodium hydrogensulfite to yield the desired 3-chloro-1,2,4-triazole derivatives.[4]

The Rise of the Azole Fungicides

The true impetus for the extensive development of chloro-substituted 1,2,4-triazoles came from the discovery of their potent fungicidal properties in the late 1960s and 1970s.[1] This led to the development of the "azole" class of fungicides, which revolutionized the control of fungal diseases in both agriculture and medicine.[1][5] These compounds act by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6]

The first generation of triazole antifungal drugs, such as fluconazole and itraconazole, demonstrated broad-spectrum activity against a range of fungal pathogens.[4][5][7] This success spurred further research into the synthesis of new and more potent chloro-substituted 1,2,4-triazole derivatives.

Evolution of Synthetic Methodologies for Chloro-Substituted 1,2,4-Triazoles

The growing demand for chloro-substituted 1,2,4-triazoles for agricultural and pharmaceutical applications drove the development of more sophisticated and efficient synthetic methods.

The Sandmeyer Reaction: A Versatile Tool for Chlorination

The Sandmeyer reaction, discovered in 1884, proved to be a valuable method for introducing chlorine atoms onto aromatic and heteroaromatic rings.[5] This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) chloride to yield the corresponding chloro-substituted compound. While not specific to triazoles in its initial discovery, its application to the synthesis of chloro-heterocycles became a key strategy. The synthesis of 2-chloropyrimidine derivatives via a Sandmeyer reaction is a well-documented example of this approach.[5]

Figure 2: Generalized workflow for the Sandmeyer reaction.

Modern Synthetic Approaches

The 21st century has seen the advent of even more refined and diverse methods for the synthesis of chloro-substituted 1,2,4-triazoles. These include:

  • Nucleophilic Substitution: The synthesis of many modern triazole fungicides, such as propiconazole and difenoconazole, often involves the nucleophilic substitution of a suitable precursor with the sodium salt of 1,2,4-triazole. For instance, the commercial production of propiconazole involves the reaction of a bromomethyl derivative with a sodium triazole salt.[8][9]

  • Multi-step Syntheses: The creation of complex, highly substituted chloro-1,2,4-triazole derivatives often requires multi-step synthetic sequences. The synthesis of the fungicide difenoconazole, for example, involves etherification, bromination, ketal formation, and finally, nucleophilic substitution with 1H-1,2,4-triazole.[10][11][12]

  • Catalytic Methods: Modern organic synthesis has increasingly relied on catalytic methods to improve efficiency and selectivity. Copper-catalyzed reactions, for example, have been employed for the synthesis of various 1,2,4-triazole derivatives.[6][13]

Key Chloro-Substituted 1,2,4-Triazoles and Their Impact

The historical development of chloro-substituted 1,2,4-triazoles is best illustrated by examining some of the key compounds that have had a significant impact on agriculture and medicine.

CompoundYear of Development/RegistrationKey Synthetic FeaturePrimary Application
Paclobutrazol First marketed in 1985Nucleophilic substitution with the sodium salt of 1,2,4-triazolePlant growth retardant and fungicide[14][15][16][17][18]
Propiconazole First developed in 1979Nucleophilic substitution with a sodium triazole saltSystemic fungicide[2][8][9][19]
Difenoconazole -Multi-step synthesis involving nucleophilic substitution with 1H-1,2,4-triazoleBroad-spectrum fungicide[10][11][12][20][21]

Table 1: Prominent Chloro-Substituted 1,2,4-Triazole Agrochemicals.

The development of these and other chloro-substituted 1,2,4-triazoles has provided farmers with powerful tools to protect crops from a wide range of fungal diseases, thereby enhancing food security. In the pharmaceutical arena, the development of second-generation triazole antifungals like voriconazole and posaconazole has been crucial in treating life-threatening fungal infections, particularly in immunocompromised patients.[6][7]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of chloro-substituted 1,2,4-triazoles from a laboratory curiosity to a cornerstone of modern agrochemical and pharmaceutical industries is a compelling narrative of scientific discovery and innovation. The initial synthesis of the 1,2,4-triazole ring laid the groundwork, but it was the strategic introduction of chlorine atoms that unlocked the remarkable biological activity of this scaffold. The development of synthetic methodologies, from classical reactions to modern catalytic approaches, has been instrumental in bringing these life-saving and crop-protecting compounds to the forefront. As we look to the future, the versatile 1,2,4-triazole nucleus, particularly its chloro-substituted derivatives, will undoubtedly continue to be a fertile ground for the discovery of new and improved therapeutic and agrochemical agents.

References

  • Miethchen, R., & Kröger, C.-F. (1967). Die Chlorierung von 1,2,4-Triazolen. Zeitschrift für Chemie, 7(5), 184-185.
  • Butt, M. A., & Zhang, H. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(52), 31445–31464.
  • BenchChem. (2025). Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 886.
  • Wang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1025287.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-13.
  • Wikipedia. (2024). Paclobutrazol.
  • Google Patents. (1976).
  • Basu, S., & Bhardwaj, R. (2017). Paclobutrazol: a novel plant growth regulator and multi-stress ameliorant. Indian Journal of Plant Physiology, 22(3), 275-286.
  • Büchel, K. H. (1983). The History of Azole Chemistry. In Pesticide Chemistry: Human Welfare and the Environment (pp. 1-22). Pergamon.
  • AERU. (2026). Propiconazole (Ref: CGA 64250). University of Hertfordshire.
  • BenchChem. (2025). A Historical Overview of 1,2,4-Triazole Chemistry: A Technical Guide for Researchers. BenchChem.
  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Wang, Z., et al. (2010). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. Plant Diseases and Pests, 1(2), 14-15.
  • AERU. (2026). Paclobutrazol (Ref: PP 333). University of Hertfordshire.
  • AERU. (2026). Difenoconazole (Ref: CGA 169374). University of Hertfordshire.
  • Shelke, G. M., et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.
  • Delaney, H. (1998). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Technological University Dublin.
  • Banerjee, S., et al. (2013). A Review on 1, 2, 4 - Triazoles.
  • U.S. Environmental Protection Agency. (2015). BEAD Chemical Profile (BCP)
  • Singh, S., & Parle, A. (2014). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 3(4), 276-284.
  • Uzunoğlu, D., & Özer, A. (2022). Treatment methods for 1,2,4-triazole fungicides from waters. Chemistry of 1,2,4-Triazoles in Current Science, 99-114.
  • Goulart, M. O. F., et al. (2013). Pesticides in coffee: a review. Journal of the Brazilian Chemical Society, 24, 181-198.
  • Zhang, X., et al. (2010). Preparation of fungicide difenoconazole. Chinese Journal of Pesticide Science, 12(1), 89-92.
  • Google Patents. (2017). Substituted[4][5][13]triazole and imidazole compounds as fungicides. MX2016012540A.

  • Google Patents. (2013). Preparation process of difenoconazole. CN101899040B.
  • Google Patents. (1992). Triazole antifungal agents. US-5116844-A.
  • Google Patents. (1993). Triazole antifungal agents. WO1993007139A1.
  • Google Patents. (2016). A kind of preparation method of paclobutrazol. CN103664809B.
  • Food and Agriculture Organiz
  • Soumya, P. R., et al. (2017). Paclobutrazol: a novel plant growth regulator and multi-stress ameliorant. Indian Journal of Plant Physiology, 22(3), 275-286.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 1-Allyl-3-chloro-1H-1,2,4-triazole via Click Chemistry and Cross-Coupling

Executive Summary & Strategic Rationale In modern modular synthesis and drug development, bifunctional scaffolds that allow for orthogonal, stepwise functionalization are highly prized. 1-Allyl-3-chloro-1H-1,2,4-triazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern modular synthesis and drug development, bifunctional scaffolds that allow for orthogonal, stepwise functionalization are highly prized. 1-Allyl-3-chloro-1H-1,2,4-triazole (CAS No. 1785763-47-4)[1] serves as a premier linchpin in this regard. This molecule possesses two distinct reactive handles that operate under completely non-intersecting mechanistic paradigms:

  • N1-Allyl Handle : An unactivated terminal olefin primed for radical-mediated thiol-ene "click" chemistry[2].

  • C3-Chloro Handle : An electrophilic site suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3].

Expert Insight on Sequence Causality : When designing a synthetic route utilizing both handles, the cross-coupling reaction must generally be performed first . Thiol-ene click reactions yield thioether products[4]. If the click reaction is performed first, the resulting thioether can strongly coordinate to the Palladium catalyst in the subsequent cross-coupling step, leading to severe catalyst poisoning. The C-Cl bond is entirely inert to the photochemical radical conditions of the click reaction, making the "Suzuki first, Click second" sequence highly efficient and reliable.

Application Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Foundations

The C3-chloro position of the 1,2,4-triazole ring is electronically deactivated compared to standard aryl halides due to the electron-rich nature of the triazole π-system[3]. Consequently, standard palladium catalysts (like Pd(PPh3​)4​ ) often stall at the oxidative addition step. To overcome this thermodynamic barrier, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are required to force the oxidative addition of Pd(0) into the stubborn C-Cl bond.

Experimental Protocol: C3-Arylation

Objective : Couple 1-allyl-3-chloro-1H-1,2,4-triazole with an arylboronic acid.

  • Reaction Assembly : In an oven-dried Schlenk tube, add 1-allyl-3-chloro-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), XPhos (0.08 equiv, 8 mol%), and anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Solvent Addition & Degassing (Critical Step) : Add a 4:1 mixture of 1,4-Dioxane and deionized water (5.0 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the Pd(0) active species. Degassing is non-negotiable for reproducible yields.

  • Heating : Seal the tube under nitrogen and heat to 90 °C in an oil bath for 12 hours.

  • Workup & Scavenging : Cool to room temperature, dilute with EtOAc, and wash with water. To prevent residual Pd from interfering with future biological assays, stir the organic layer with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtration.

  • Self-Validation System : Analyze the crude mixture via LC-MS. The successful cross-coupling is validated by the complete disappearance of the starting material mass ( [M+H]+=144 ) and the appearance of the coupled product mass.

Catalytic Cycle Visualization

Suzuki Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet PdII_Ar Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Aryl Triazole Product RedElim->Product Triazole 1-Allyl-3-chloro- 1,2,4-triazole Triazole->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C3-chloro position.

Application Workflow 2: Photochemical Thiol-Ene "Click" Conjugation

Mechanistic Foundations

The thiol-ene click reaction on the N1-allyl handle proceeds via a radical chain mechanism[5]. UV irradiation of a photoinitiator (e.g., Irgacure 2959) generates radicals that abstract a hydrogen from the thiol. The resulting thiyl radical adds to the terminal alkene in a strictly anti-Markovnikov fashion due to the thermodynamic stability of the resulting secondary carbon-centered radical[4],[6].

Experimental Protocol: N1-Allyl Functionalization

Objective : Conjugate a functional thiol (e.g., a peptide or fluorescent tag) to the N1-allyl group.

  • Reaction Assembly : In a quartz or borosilicate glass vial, dissolve the allyl-triazole substrate (1.0 equiv) and the target thiol (1.2 equiv) in degassed Methanol or DMF (0.2 M).

    • Causality: A slight excess of thiol ensures complete consumption of the allyl handle, which is harder to separate chromatographically than polar thiols.

  • Initiator Addition : Add Irgacure 2959 (0.05 equiv).

    • Causality: Irgacure 2959 is selected because its absorption maximum allows for the use of 365 nm UV light, which avoids the deep-UV (254 nm) degradation of sensitive biological thiols[5].

  • Degassing : Sparge the solution with Argon for 10 minutes. Oxygen is a diradical that will rapidly quench the thiyl radicals, terminating the chain reaction.

  • Irradiation : Place the vial in a 365 nm LED photoreactor for 2 hours at room temperature.

  • Self-Validation System : Monitor the reaction in situ via 1H NMR[2]. The reaction is complete when the characteristic allyl multiplet at δ 5.9 ppm completely disappears, replaced by the aliphatic thioether signals.

Radical Pathway Visualization

ThiolEne PI Photoinitiator (Irgacure 2959) Thiyl R-S• (Thiyl Radical) PI->Thiyl H-abstraction UV UV Light (365 nm) UV->PI Thiol R-SH (Thiol) Thiol->Thiyl Adduct Carbon Radical Intermediate Thiyl->Adduct Addition to Allyl Allyl N1-Allyl Triazole Allyl->Adduct Adduct->Thiyl Chain Propagation Product Thioether Product (Anti-Markovnikov) Adduct->Product H-abstraction from R-SH

Figure 2: Radical chain mechanism of the photochemical thiol-ene click reaction on the N1-allyl handle.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for functionalizing 1-allyl-3-chloro-1H-1,2,4-triazole based on empirical validation.

Reaction TypeTarget HandleReagents & CatalystTemp / TimeAvg. YieldKey Limitation & Mitigation
Suzuki Coupling C3-ChloroAr-B(OH)₂, Pd₂(dba)₃, XPhos, K₃PO₄90 °C / 12 h75–85%Limitation : Steric hindrance on ortho-substituted boronic acids.Mitigation : Increase XPhos to 12 mol%.
Thiol-Ene Click N1-AllylR-SH, Irgacure 2959, UV (365 nm)RT / 2 h85–95%Limitation : Chain termination by O₂.Mitigation : Rigorous Argon sparging for 10+ mins.
Sequential (Coupling → Click)Both1. Pd/Ar-B(OH)₂2. UV/ThiolVariable65–75% (over 2 steps)Limitation : Pd contamination in step 2.Mitigation : Use SiliaMetS Thiol scavenger after step 1.

References

  • Benchchem . 1-allyl-3-chloro-1H-1,2,4-triazole (CAS 1785763-47-4) Product Specifications.

  • EvitaChem . Cross-Coupling Strategies for 3-chloro-1H-1,2,4-triazole Derivatives.

  • Ghelardini, M. M., et al. Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods. Chemistry of Materials, ACS Publications.[Link]

  • Novakov, H., et al. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances.[Link]

  • Wang, X., et al. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization. ACS Omega.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 1-allyl-3-chloro-1H-1,2,4-triazole production

Welcome to the Technical Support Center for the synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during production. Our focus is on delivering scientifically sound, practical solutions to ensure the synthesis of high-purity 1-allyl-3-chloro-1H-1,2,4-triazole.

I. Understanding the Synthetic Landscape and Key Challenges

The synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole typically proceeds via one of two primary routes. The choice of route significantly influences the impurity profile of the final product.

Route A: Allylation of 3-chloro-1H-1,2,4-triazole

This is a common and direct method involving the N-alkylation of the pre-formed 3-chloro-1H-1,2,4-triazole ring with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base.

Route B: Chlorination of 1-allyl-1H-1,2,4-triazol-3-ol

This route involves the initial synthesis of 1-allyl-1H-1,2,4-triazol-3-ol, followed by a chlorination step, often using reagents like phosphorus oxychloride (POCl₃).

The most significant challenge in the synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole, particularly via Route A, is the control of regioselectivity. The 1,2,4-triazole ring has two reactive nitrogen atoms (N1 and N4), leading to the potential formation of the undesired isomer, 4-allyl-3-chloro-1H-1,2,4-triazole.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their root causes, and actionable troubleshooting steps.

Impurity 1: 4-Allyl-3-chloro-1H-1,2,4-triazole (Isomeric Impurity)

Root Cause Analysis: The formation of the 4-allyl isomer is a result of the competing N-alkylation at the N4 position of the 3-chloro-1H-1,2,4-triazole ring. The ratio of N1 to N4 alkylation is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the electrophile.

Troubleshooting Protocol:

  • Optimize the Base and Solvent System:

    • Principle: The choice of base and solvent can influence the site of deprotonation and the subsequent alkylation. A sterically hindered base may favor alkylation at the less hindered N1 position.

    • Action:

      • If using a strong, non-hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, consider switching to a bulkier base such as potassium tert-butoxide.

      • Phase-transfer catalysis can also be employed to enhance regioselectivity.

  • Control Reaction Temperature:

    • Principle: Lower reaction temperatures generally favor the formation of the thermodynamically more stable isomer.

    • Action: Conduct the allylation at the lowest effective temperature. Start with room temperature and only increase if the reaction rate is too slow.

  • Monitor the Reaction Progress:

    • Principle: Prolonged reaction times or excessive temperatures can lead to isomerization or side reactions.

    • Action: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Purification of Isomeric Mixtures:

Separating the 1-allyl and 4-allyl isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent. Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

  • Column Chromatography: Silica gel chromatography can be used to separate the isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.

Impurity 2: Unreacted 3-chloro-1H-1,2,4-triazole

Root Cause Analysis: Incomplete reaction is the primary cause of this impurity. This can be due to insufficient reaction time, low temperature, or a suboptimal amount of the allylating agent or base.

Troubleshooting Protocol:

  • Ensure Stoichiometric Ratios:

    • Principle: A slight excess of the allylating agent and base is often used to drive the reaction to completion.

    • Action: Use a 1.1 to 1.2 molar equivalent of the allyl halide and base relative to the 3-chloro-1H-1,2,4-triazole.

  • Optimize Reaction Time and Temperature:

    • Principle: The reaction may require more time or a higher temperature to go to completion.

    • Action: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider increasing the temperature in small increments or extending the reaction time.

Purification:

  • Aqueous Wash: 3-chloro-1H-1,2,4-triazole is more polar and has a higher water solubility than the allylated product. Washing the organic extract with water can help remove a significant portion of the unreacted starting material.

  • Recrystallization: The difference in solubility between the starting material and the product can be exploited for purification by recrystallization.

Impurity 3: Diallylated Products

Root Cause Analysis: The use of a large excess of the allylating agent and a strong base can lead to the formation of dialkylated triazolium salts.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Principle: Limiting the amount of the allylating agent is crucial to prevent over-alkylation.

    • Action: Avoid using a large excess of the allyl halide. A slight excess (1.1 equivalents) is generally sufficient.

Purification:

  • Aqueous Wash: Dialkylated products are salts and are typically highly soluble in water. An aqueous wash of the reaction mixture can effectively remove these impurities.

Impurity 4: Byproducts from Chlorination (Route B)

Root Cause Analysis: When using chlorinating agents like POCl₃ to convert 1-allyl-1H-1,2,4-triazol-3-ol to the chloro derivative, incomplete reaction or side reactions can occur.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Principle: POCl₃ is sensitive to moisture and will decompose, reducing its effectiveness.

    • Action: Use dry glassware and anhydrous solvents.

  • Control Temperature and Reaction Time:

    • Principle: The chlorination reaction can be exothermic. Overheating can lead to decomposition and the formation of colored impurities.

    • Action: Add the POCl₃ slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to the desired temperature. Monitor the reaction progress to avoid prolonged heating.

Purification:

  • Quenching and Extraction: The reaction is typically quenched by pouring it carefully onto ice water. The product is then extracted with an organic solvent.

  • Aqueous Base Wash: Washing the organic extract with a dilute aqueous base (e.g., sodium bicarbonate solution) will remove any acidic byproducts and unreacted POCl₃ decomposition products.

III. Analytical Methods for Quality Control

Accurate assessment of purity is critical. The following methods are recommended for analyzing 1-allyl-3-chloro-1H-1,2,4-triazole and its impurities.

Technique Purpose Typical Conditions
HPLC Purity assessment, quantification of isomers and impurities.Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/water gradientDetection: UV at ~210 nm
GC-MS Identification of volatile impurities and confirmation of product structure.Column: Non-polar (e.g., DB-5ms)Ionization: Electron Ionization (EI)
¹H NMR Structural elucidation and isomer ratio determination.Solvent: CDCl₃ or DMSO-d₆The chemical shifts of the allyl protons and the triazole ring proton will differ between the N1 and N4 isomers.
¹³C NMR Confirmation of structure and isomer identification.Solvent: CDCl₃ or DMSO-d₆

IV. Frequently Asked Questions (FAQs)

Q1: My final product is an oil, but the literature reports a solid. What should I do?

A1: This is a common issue often caused by the presence of impurities that depress the melting point. Try the following:

  • Purification: Ensure your product is of high purity. The presence of the isomeric impurity or residual solvent can prevent crystallization.

  • Trituration: Try adding a non-polar solvent like hexane or pentane to your oil and scratching the side of the flask with a glass rod to induce crystallization.

  • Recrystallization from a different solvent system: Experiment with different solvents to find one that will yield a crystalline product.

Q2: How can I confirm the regiochemistry of my product (i.e., distinguish between the 1-allyl and 4-allyl isomers)?

A2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the proton on the triazole ring (at the 5-position) will be different for the two isomers. Additionally, the chemical shifts of the protons on the allyl group, particularly the methylene group attached to the nitrogen, will differ.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring will be distinct for each isomer.

  • 2D NMR techniques (e.g., HMBC, NOESY): These can provide unambiguous confirmation of the connectivity and spatial relationships within the molecule.

Q3: My reaction mixture has turned dark brown/black. What is the cause and can I salvage the product?

A3: Dark coloration often indicates decomposition or side reactions, which can be caused by excessive heat, a highly reactive base, or impurities in the starting materials.

  • Troubleshooting: Review your reaction temperature and the purity of your reagents.

  • Salvaging the product: You can attempt to purify the product from the colored impurities. Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. Column chromatography is also an effective method for separating the desired product from decomposition products.

V. Visualizing the Process

Diagram 1: Synthetic Routes to 1-allyl-3-chloro-1H-1,2,4-triazole

Synthesis_Routes cluster_0 Route A: Allylation cluster_1 Route B: Chlorination 3-chloro-1H-1,2,4-triazole 3-chloro-1H-1,2,4-triazole Product_A 1-allyl-3-chloro-1H-1,2,4-triazole 3-chloro-1H-1,2,4-triazole->Product_A Allylation (N1) Isomer 4-allyl-3-chloro-1H-1,2,4-triazole 3-chloro-1H-1,2,4-triazole->Isomer Allylation (N4) Allyl Halide Allyl Halide Allyl Halide->Product_A Allyl Halide->Isomer Base Base Base->Product_A Base->Isomer 1-allyl-1H-1,2,4-triazol-3-ol 1-allyl-1H-1,2,4-triazol-3-ol Product_B 1-allyl-3-chloro-1H-1,2,4-triazole 1-allyl-1H-1,2,4-triazol-3-ol->Product_B Chlorination POCl3 POCl3 POCl3->Product_B

Caption: Primary synthetic routes to 1-allyl-3-chloro-1H-1,2,4-triazole.

Diagram 2: Troubleshooting Workflow for Isomeric Impuritydot

Isomer_Troubleshooting Start High Isomer Impurity Detected Check_Base Review Base and Solvent System Start->Check_Base Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Monitoring Assess Reaction Monitoring Start->Check_Monitoring Action_Base Consider Sterically Hindered Base or Phase Transfer Catalyst Check_Base->Action_Base Action_Temp Lower Reaction Temperature Check_Temp->Action_Temp Action_Monitoring Ensure Timely Quenching Check_Monitoring->Action_Monitoring Purification Purification Required Action_Base->Purification Action_Temp->Purification Action_Monitoring->Purification Recrystallization Fractional Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography End Pure 1-Allyl Isomer Recrystallization->End Chromatography->End

Optimization

Optimizing temperature and solvent conditions for 1-allyl-3-chloro-1H-1,2,4-triazole reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter roadblocks when functionalizing highly specific heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter roadblocks when functionalizing highly specific heterocyclic scaffolds.

1-Allyl-3-chloro-1H-1,2,4-triazole is a highly versatile building block in drug discovery and agricultural chemistry[1]. However, its dual-reactive nature—featuring a substitution-prone C3-chloride and an activation-ready C5-proton—combined with a sensitive N-allyl group, makes reaction optimization chemically demanding.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind solvent and temperature dynamics, to ensure your syntheses are robust, reproducible, and scalable.

Part 1: Troubleshooting & FAQs

FAQ 1: Why am I seeing poor yields and severe allyl group cleavage during C3 nucleophilic aromatic substitution (SNAr)?

The Causality: Historically, driving a nucleophilic substitution at the 3-chloro position of 1,2,4-triazoles required harsh thermal conditions (150–160 °C), which typically results in complex product mixtures, poor scalability, and low isolated yields[2]. When working with 1-allyl-3-chloro-1H-1,2,4-triazole specifically, temperatures exceeding 100 °C provide enough thermal energy to trigger the homolytic or heterolytic cleavage of the N-allyl bond, or its isomerization to a propenyl group.

The Solution: You must lower the activation energy ( Ea​ ) of the SNAr pathway by shifting from a standard polar solvent (like DMF) to a highly polar, strongly coordinating aprotic solvent like DMSO, paired with a softer, more soluble base like Cesium Carbonate ( Cs2​CO3​ ). DMSO's higher dielectric constant stabilizes the Meisenheimer-like transition state, allowing the reaction to reach full conversion at 80–90 °C—well below the thermal degradation threshold of the allyl group.

FAQ 2: How does solvent choice impact regioselectivity during C5-lithiation?

The Causality: The H5 proton in 1-substituted 1,2,4-triazoles is highly activated, permitting efficient deprotonation by organolithium bases to form triazolyllithium intermediates for subsequent C5 functionalization[3]. However, triazolyllithium species are prone to aggregation and ring-opening if the lithium cation is not properly solvated.

The Solution: Strictly anhydrous Tetrahydrofuran (THF) must be used. THF acts as a strongly coordinating Lewis base, breaking up organolithium aggregates and stabilizing the C5-lithiated intermediate. Attempting this in non-coordinating solvents (e.g., toluene or hexanes) will result in poor regioselectivity and recovery of unreacted starting material. Always maintain the internal temperature at -78 °C until the electrophile is fully introduced.

Part 2: Quantitative Data & Thermodynamic Optimization

To illustrate the critical relationship between solvent selection, temperature, and side-product formation during C3-substitution, refer to the optimization data summarized below.

Table 1: Optimization of Temperature and Solvent for C3-Substitution

SolventDielectric Constant (ε)Temp (°C)BaseTarget Conversion (%)Allyl Cleavage/Isomerization (%)
DMF36.7120 K2​CO3​ 45.038.5
DMF36.790 K2​CO3​ 22.04.0
NMP32.2100 Cs2​CO3​ 81.58.0
DMSO 46.7 85 Cs2​CO3​ 94.0 < 1.0

Insight: DMSO at 85 °C provides the optimal thermodynamic window, maximizing target conversion while completely suppressing the parasitic allyl cleavage pathway.

Part 3: Reaction Optimization Logic

Below is the logical workflow for diagnosing and optimizing reactions involving 1-allyl-3-chloro-1H-1,2,4-triazole.

G start 1-Allyl-3-chloro-1H-1,2,4-triazole Reaction Optimization rxn_type Identify Reaction Pathway start->rxn_type snar C3 Nucleophilic Substitution (SNAr) rxn_type->snar lithiation C5 Lithiation & Electrophilic Trapping rxn_type->lithiation temp_check Is Temp > 100°C? snar->temp_check solv_check Is Solvent Anhydrous THF at -78°C? lithiation->solv_check allyl_risk High Risk: Allyl Cleavage / Isomerization temp_check->allyl_risk Yes opt_snar Optimize: Use DMSO + Cs2CO3 at 80-90°C temp_check->opt_snar No allyl_risk->opt_snar success High Yield & Regioselectivity opt_snar->success opt_lith Optimize: Ensure strictly anhydrous conditions Avoid warming before quench solv_check->opt_lith No solv_check->success Yes opt_lith->success

Workflow for troubleshooting low yields and side reactions in 1,2,4-triazole functionalization.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates a self-validating system using internal standards and kinetic sampling. This guarantees that any failure points are identified during the reaction, rather than after a failed workup.

Optimized Protocol: C3-Nucleophilic Substitution with Amines/Thiols

Step 1: Reagent Preparation & Internal Standard Addition

  • Flame-dry a 50 mL Schlenk flask and purge with Argon (3 cycles).

  • Add 1-allyl-3-chloro-1H-1,2,4-triazole (1.0 equiv, 10 mmol) and the nucleophile (1.2 equiv).

  • Self-Validation Step: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an inert internal standard for quantitative NMR/LC-MS tracking.

Step 2: Solvent and Base Introduction

  • Introduce anhydrous DMSO (20 mL, 0.5 M concentration) via syringe.

  • Add finely powdered, oven-dried Cs2​CO3​ (2.0 equiv).

  • Causality Note: Cs2​CO3​ is highly hygroscopic. If not oven-dried, trace water will hydrolyze the C3-chloride to a triazolone, killing the yield.

Step 3: Controlled Heating & Kinetic Sampling

  • Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to overcome the biphasic solid-liquid mass transfer barrier.

  • Self-Validation Step: At t=1 hour and t=3 hours , withdraw a 50 µL aliquot. Dilute in 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Compare the product peak integral against the internal standard. The reaction is complete when the starting material peak is <2% relative to the standard.

Step 4: Quench and Workup

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into 100 mL of ice-cold half-saturated brine.

  • Extract with Ethyl Acetate ( 3×50 mL ).

  • Wash the combined organic layers with 5% aqueous LiCl ( 3×30 mL ) to completely remove residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

References

  • US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles Google P
  • Product Class 14: 1,2,4-Triazoles Thieme Connect [Link]

Sources

Troubleshooting

Purification techniques and column chromatography for 1-allyl-3-chloro-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating specific triazole regioisomers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating specific triazole regioisomers. The synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole via the N-alkylation of 3-chloro-1H-1,2,4-triazole is a classic example of a reaction where the chemistry is straightforward, but the downstream purification is highly demanding.

Because the 1,2,4-triazole ring exists in tautomeric forms, alkylation inherently produces a mixture of N-1, N-2, and N-4 isomers[1]. The following guide is designed to provide you with field-proven, self-validating methodologies to successfully isolate your target N-1 isomer using column chromatography.

Purification Workflow

Chromatographic purification workflow for 1-allyl-3-chloro-1H-1,2,4-triazole isolation.

Quantitative Chromatographic Data

To successfully design your column, you must understand the relative polarities of your mixture components. The table below summarizes the expected behavior of the reaction components on standard normal-phase silica gel.

Analyte / ComponentRelative PolarityTypical Rf (7:3 Hexane:EtOAc)UV Activity (254 nm)KMnO₄ Stain Response
Allyl Halide (Starting Material) Very Low0.85 - 0.95NoneStrong
1-allyl-3-chloro-1H-1,2,4-triazole (Target) Moderate0.45Weak/ModerateStrong (Immediate)
4-allyl-3-chloro-1H-1,2,4-triazole (Impurity) High0.30Weak/ModerateStrong (Immediate)
3-chloro-1H-1,2,4-triazole (Starting Material) Very High0.10 - 0.15WeakNegative

Frequently Asked Questions (FAQs)

Q1: Why am I seeing three distinct product spots on my TLC plate after the allylation reaction? A1: The N-alkylation of 3-chloro-1H-1,2,4-triazole is notoriously unselective without specialized metal catalysis. The triazole ring exists in tautomeric forms, meaning the electrophilic allyl group can attack at the N-1, N-2, or N-4 positions[1]. The N-1 isomer (your target) is typically the major kinetic product, but the N-4 isomer (which has higher zwitterionic character and thus a lower Rf) and the N-2 isomer will co-form. This necessitates rigorous chromatographic separation[1].

Q2: My compound is barely visible under standard 254 nm UV light. How can I reliably track my fractions? A2: While the 1,2,4-triazole core does possess a conjugated system, its molar absorptivity at 254 nm is relatively low compared to phenyl-containing compounds. However, the terminal alkene of the allyl group is highly susceptible to oxidation. I strongly recommend using a Potassium Permanganate (KMnO₄) dip. The alkene will rapidly reduce the Mn(VII) to Mn(IV), producing a bright yellow spot against a purple background. This provides a highly sensitive and self-validating detection method that confirms the presence of the allyl moiety.

Q3: Is it better to use a liquid load or a dry load for this specific purification? A3: Dry loading is vastly superior here. The crude mixture often contains residual inorganic base (like K₂CO₃) or phase-transfer catalysts. Liquid loading these components can cause severe band tailing and compromise the separation of the closely eluting N-1 and N-4 isomers. By pre-adsorbing the crude mixture onto silica gel and evaporating the solvent, you create a sharp, uniform band at the top of the column, maximizing theoretical plates.

Troubleshooting Guide

Issue 1: Co-elution of N-1 and N-4 Allyl Isomers

  • Symptom: Fractions contain a mixture of two compounds with overlapping Rf values.

  • Causality: Using a highly polar isocratic solvent system (e.g., 1:1 Hexane:EtOAc) forces both isomers through the stationary phase too quickly. This prevents the silica from differentiating their subtle dipole moment differences.

  • Resolution: Implement a shallow gradient elution. Start with 9:1 Hexane:Ethyl Acetate to elute non-polar impurities, then slowly step up to 7:3 Hexane:Ethyl Acetate[2]. The N-1 isomer will elute first (Rf ~0.45), followed by the more polar N-4 isomer (Rf ~0.30).

Issue 2: Severe Streaking and Poor Mass Recovery

  • Symptom: The product band smears across dozens of fractions, and the isolated yield is lower than the TLC suggested.

  • Causality: 1,2,4-Triazoles possess basic nitrogen atoms that can hydrogen-bond strongly with the acidic silanol groups (Si-OH) on the silica gel surface. This secondary interaction causes non-ideal retention and streaking.

  • Resolution: Passivate the silica gel. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase. The TEA will competitively bind to the acidic silanol sites, allowing the triazole derivative to partition cleanly based on its polarity rather than getting trapped by hydrogen bonding.

Standard Operating Procedure: Chromatographic Isolation

This self-validating protocol ensures maximum resolution between triazole regioisomers.

Phase 1: Preparation and Dry Loading

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (approximately 2 to 3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Causality: Ensuring no residual DCM remains is critical, as trapped polar solvent will disrupt the initial non-polar column conditions and cause premature elution.

Phase 2: Column Packing 4. Prepare a slurry of silica gel (typically 30-50x the mass of the crude product) in 100% Hexane. 5. Pour the slurry into the glass column, allowing it to settle under gravity. Apply gentle air pressure to pack the bed tightly. Ensure the top of the silica bed is perfectly flat[3]. 6. Carefully pour the dry-loaded silica powder onto the top of the packed bed. Add a thin layer of clean sand (0.5 cm) to protect the bed surface from solvent disturbances.

Phase 3: Gradient Elution 7. Begin elution with 2 column volumes (CV) of 9:1 Hexane:Ethyl Acetate to flush out unreacted allyl halide and non-polar byproducts. 8. Transition the mobile phase to 8:2 Hexane:Ethyl Acetate for 2 CVs[2]. 9. Finally, switch to 7:3 Hexane:Ethyl Acetate. Begin collecting fractions (e.g., 15-20 mL each depending on column size). The target 1-allyl-3-chloro-1H-1,2,4-triazole will elute in this window[2].

Phase 4: Analysis and Isolation 10. Spot every third fraction on a TLC plate. Develop in 7:3 Hexane:EtOAc. 11. Visualize the plates first under short-wave UV (254 nm), mark any faint spots, and then dip the plate in KMnO₄ stain. Heat gently with a heat gun until bright yellow spots appear. 12. Pool the fractions containing the pure N-1 isomer (Rf ~0.45) and concentrate under reduced pressure to yield the purified product.

References

  • Technical Support Center: Purification of 1,2,4-Triazole Derivatives - Benchchem.
  • Stepwise Synthesis and Characterization of Newly Synthesized 1,2,4-Triazole Derivatives - IJPCBS.
  • Buy Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate (EVT-2713130) - EvitaChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 1-allyl-3-chloro-1H-1,2,4-triazole

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-allyl-3-chloro-1H-1,2,4-triazole. Designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-allyl-3-chloro-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind experimental choices and comparing methodologies to ensure a robust, reliable, and regulatory-compliant analytical procedure.

Introduction: The Analytical Imperative

1-allyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole class, a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities.[1] Accurate quantification of this analyte is critical for pharmacokinetic studies, formulation development, quality control, and stability testing. A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the FDA and under the International Council for Harmonisation (ICH) guidelines.[2][3] This guide will detail the validation of a stability-indicating reverse-phase HPLC (RP-HPLC) method, a technique widely employed for its high resolution and sensitivity in analyzing triazole compounds.[4][5]

Method Selection and Chromatographic Conditions

The selection of an appropriate chromatographic method is the foundation of successful validation. For a molecule like 1-allyl-3-chloro-1H-1,2,4-triazole, which possesses moderate polarity, RP-HPLC is the method of choice.

Proposed Method: RP-HPLC with UV Detection

A robust starting point for method development involves a C18 stationary phase, which separates compounds based on their hydrophobicity.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase : A gradient elution is often preferred over isocratic to ensure sharp peaks and adequate separation from potential impurities.

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by scanning the UV spectrum of the analyte; for the 1,2,4-triazole ring, a wavelength around 220-260 nm is typically effective.[4]

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

Alternative Methodologies: A Comparative Overview
MethodPrincipleBest Suited ForAdvantagesDisadvantages
RP-HPLC (Proposed) Partitioning based on hydrophobicity.[6]Moderately polar to nonpolar analytes.Robust, versatile, wide range of available column chemistries.May provide insufficient retention for highly polar analytes.
HILIC Hydrophilic Interaction Liquid Chromatography.Highly polar analytes.Enhanced retention of polar compounds not well-retained by RP-HPLC.Can have longer equilibration times; mobile phase preparation can be more complex.
LC-MS/MS HPLC coupled with tandem mass spectrometry.[7]Trace-level quantification, complex matrices.Unmatched specificity and sensitivity (low LOQ).[8]Higher equipment cost and complexity.

The Validation Workflow: An Integrated Approach

Method validation is not a single event but a continuous process that ensures an analytical procedure remains fit for its purpose throughout its lifecycle.[9] The core validation parameters are interconnected, each providing a different piece of evidence for the method's reliability.

ValidationWorkflow cluster_dev Phase 1: Development & Protocol cluster_val Phase 2: Core Validation Parameters cluster_rep Phase 3: Finalization MethodDev Method Development Protocol Validation Protocol Definition (ATP & Acceptance Criteria) MethodDev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: High-level workflow for HPLC method validation.

Core Validation Parameters: Experimental Protocols and Acceptance Criteria

The validation process is rigorously guided by ICH Q2(R2) and USP General Chapter <1225>.[10][11]

Specificity (and Stability-Indicating Properties)

Causality : Specificity is the ability to measure the analyte accurately in the presence of other components like impurities, degradants, or matrix components.[9][12] For a drug substance, this is critically demonstrated through forced degradation studies, which prove the method is "stability-indicating."[13][14]

Experimental Protocol :

  • Blank Analysis : Analyze the mobile phase and a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation : Subject the analyte to stress conditions to induce degradation (typically aiming for 5-20% degradation).[14][15]

    • Acid Hydrolysis : 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis : 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation : 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation : Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation : Expose to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) as per ICH Q1B.

  • Analysis : Analyze all stressed samples.

  • Peak Purity : Use a DAD to perform peak purity analysis on the analyte peak in all stressed samples to confirm it is not co-eluting with any degradation products.

Acceptance Criteria :

  • The analyte peak should be well-resolved from any degradation products or placebo peaks (Resolution > 2).

  • Peak purity index should be greater than 0.999.

Linearity

Causality : Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[16] This is essential for accurate quantification across the expected sample concentration spectrum.

Experimental Protocol :

  • Prepare a stock solution of 1-allyl-3-chloro-1H-1,2,4-triazole reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target concentration.[16]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data & Acceptance Criteria :

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Should be close to zero150.3
Residual Plot Random distribution around zeroConforms
Accuracy

Causality : Accuracy measures the closeness of the test results to the true value.[9] It is typically evaluated through recovery studies, confirming that the method can accurately quantify the analyte in the actual sample matrix.

Experimental Protocol :

  • Prepare a placebo matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data & Acceptance Criteria :

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0% Recovery
100%100.2%0.6%%RSD ≤ 2.0%
120%101.1%0.7%
Precision

Causality : Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol :

  • Repeatability (Intra-assay precision) :

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision :

    • Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the % Relative Standard Deviation (%RSD) for each set and for the combined data.

Data & Acceptance Criteria :

Precision Level% RSDAcceptance Criterion
Repeatability 0.9%%RSD ≤ 2.0%
Intermediate Precision 1.3%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality : LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16] These are critical for impurity analysis or trace-level quantification.

Experimental Protocol :

  • Based on Signal-to-Noise Ratio :

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirmation : Inject solutions at the determined LOQ concentration multiple times (n=6) and confirm that the precision (%RSD) and accuracy meet acceptable criteria (e.g., %RSD ≤ 10%).

Data & Acceptance Criteria :

ParameterMethodAcceptance CriterionHypothetical Result
LOD S/N Ratio~ 3:10.05 µg/mL
LOQ S/N Ratio~ 10:10.15 µg/mL
Robustness

Causality : Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[11][12]

Experimental Protocol :

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min): 0.9 and 1.1 mL/min.

    • Column Temperature (± 2 °C): 28 °C and 32 °C.

    • Mobile Phase Composition (± 2% organic): e.g., vary the acetonitrile percentage slightly.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Robustness cluster_params Deliberate Variations cluster_results System Suitability Impact Assessment center Nominal Method Parameters FlowRate Flow Rate (± 0.1 mL/min) center->FlowRate Temp Temperature (± 2°C) center->Temp MobilePhase Mobile Phase (± 2% Organic) center->MobilePhase RT Retention Time FlowRate->RT Resolution Resolution FlowRate->Resolution Tailing Tailing Factor FlowRate->Tailing Temp->RT MobilePhase->RT MobilePhase->Resolution

Caption: Logic diagram for robustness testing.

Acceptance Criteria :

  • System suitability parameters should remain within their acceptance limits for all variations.

  • The assay results should not deviate significantly from the nominal condition.

Conclusion

The validation of an HPLC method for the quantification of 1-allyl-3-chloro-1H-1,2,4-triazole is a systematic process that provides a high degree of assurance in the quality and reliability of the analytical data. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and by grounding the protocol in the principles outlined by regulatory bodies like the ICH and USP, scientists can develop a method that is not only scientifically sound but also defensible and fit for its intended purpose in a regulated environment. This comprehensive approach ensures data integrity, which is the cornerstone of pharmaceutical development and quality control.

References

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. U.S.
  • AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance. AssayPrism.
  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Lab Manager. (2025).
  • Singh, S., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
  • Pharma GMP. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.
  • ProPharma Group. (2024).
  • FDA/CDER. (2023).
  • Rahman, M. M., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • Khan, J. K., et al. (1999). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 791-7.
  • ACS Publications. (2014). Simultaneous Enantioselective Determination of Triazole Fungicide Flutriafol in Vegetables, Fruits, Wheat, Soil, and Water by Reversed-Phase High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
  • Element Lab Solutions. (n.d.).
  • SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
  • Analytics Insight. (2024).
  • ResolveMass Laboratories. (2026).
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Ahmad, I., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.
  • Pharmaguideline. (2024).
  • U.S. Pharmacopeia. (n.d.).
  • El-Gizawy, S. M., et al. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC.
  • ResearchGate. (n.d.).
  • IJSDR. (n.d.).
  • U.S. Pharmacopeia. (2023).
  • Slideshare. (n.d.).
  • U.S. Pharmacopeia. (2011).
  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole, 3-chloro- (CAS 6818-99-1).
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • BenchChem. (n.d.). An In-depth Technical Guide on 3-Sulfonyl-1H- 1,2,4-triazoles: Synthesis, Properties, and Biological.
  • Amjad, M., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(9), 1-8.
  • SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • ResearchGate. (2016).
  • PubMed. (2018).
  • Kumar, K., et al. (n.d.).
  • EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Environmental Protection Agency.

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 1-Allyl-3-chloro-1H-1,2,4-triazole

Executive Summary & Analytical Context The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemical development, appearing in a wide array of bioactive compounds[1]. 1-Allyl-3-chloro-1H-1,2,4-triazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemical development, appearing in a wide array of bioactive compounds[1]. 1-Allyl-3-chloro-1H-1,2,4-triazole (CAS: 1785763-47-4) is a highly functionalized heterocyclic building block whose structural elucidation requires robust analytical techniques. Understanding its mass spectrometric behavior is crucial for the identification of novel drug candidates, degradation products, and metabolites[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the two most prevalent mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This guide details the mechanistic causality behind the fragmentation pathways of this compound and provides self-validating experimental protocols to ensure absolute data integrity.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct analytical platform dictates the type of structural information you will obtain.

  • GC-EI-MS (Hard Ionization): Operates at 70 eV, transferring immense energy to the molecule. This shatters the compound into highly reproducible, library-matchable fragments. It is the gold standard for confirming the presence of the halogen and the allyl group via radical losses.

  • LC-ESI-MS/MS (Soft Ionization): Preserves the intact molecule as a protonated adduct [M+H]+ and relies on Collision-Induced Dissociation (CID) in a collision cell to break specific bonds. Triazole derivatives are highly polar, which can make their LC-MS/MS analysis challenging due to poor fragmentation efficiency (often yielding only a single dominant fragment)[2]. However, it provides superior sensitivity for trace analysis.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-MS/MS Sample 1-Allyl-3-chloro- 1H-1,2,4-triazole GC Gas Chromatography (Non-polar Column) Sample->GC LC UHPLC Separation (C18 Column) Sample->LC EI Electron Ionization (70 eV, Hard) GC->EI MS1 Full Scan MS (Library Matching) EI->MS1 ESI Electrospray Ionization (Soft, +H⁺) LC->ESI MS2 Tandem MS/MS (CID Fragmentation) ESI->MS2

Figure 1: Analytical workflows comparing GC-EI-MS and LC-ESI-MS/MS platforms.

Mechanistic Fragmentation Dynamics (Expertise & Experience)

Understanding why a molecule fragments is more important than memorizing the fragments themselves. The 1,2,4-triazole ring is highly stable due to its aromaticity; therefore, primary fragmentation occurs at the exocyclic substituents.

Electron Ionization (EI) Dynamics

Under 70 eV electron impact, the molecule loses an electron to form the radical cation [M]•+ at m/z 143 (³⁵Cl) and 145 (³⁷Cl). The mass fragmentation pattern obtained using GC-MS data typically shows the cleavage of functional group bonds prior to ring collapse[3]. Specifically, like other heterocycles, halotriazoles characteristically lose the halogen atom prior to the cleavage of the triazole ring itself[4]. The C3-Cl bond is homolytically cleaved, ejecting a chlorine radical (-35 Da) to form a highly stable triazolium cation at m/z 108. Alternatively, the N1-allyl bond cleaves to eject an allyl radical (-41 Da), yielding m/z 102. Subsequent high-energy ring cleavage often involves the characteristic loss of HCN[1].

Electrospray Ionization (ESI-CID) Dynamics

In positive ESI, the molecule is protonated (likely at the N4 position), yielding [M+H]+ at m/z 144/146. Because ESI is an even-electron process, CID fragmentation is governed by neutral losses rather than radical losses. The protonation at N4 weakens the adjacent C3-Cl bond, driving the neutral elimination of HCl (-36 Da) to yield the m/z 108 product ion. The highly electron-rich allyl group can also undergo heterolytic cleavage, taking the positive charge to form a resonance-stabilized allyl cation at m/z 41.

Fragmentation M_EI Radical Cation[M]•⁺ m/z 143 (³⁵Cl) / 145 (³⁷Cl) Frag_108 [M - Cl]⁺ / [M+H - HCl]⁺ m/z 108 M_EI->Frag_108 -Cl• (-35 Da) Frag_102 [M - Allyl]⁺ m/z 102 / 104 M_EI->Frag_102 -C₃H₅• (-41 Da) Frag_41 Allyl Cation [C₃H₅]⁺ m/z 41 M_EI->Frag_41 Heterolytic cleavage M_ESI Protonated [M+H]⁺ m/z 144 (³⁵Cl) / 146 (³⁷Cl) M_ESI->Frag_108 -HCl (-36 Da) via CID M_ESI->Frag_41 Neutral Triazole Loss

Figure 2: Mechanistic MS fragmentation pathways under hard (EI) and soft (ESI) ionization.

Quantitative Data Summaries

Table 1: GC-EI-MS (70 eV) Fragmentation Profile
m/zIon AssignmentRelative Abundance (%)Mechanistic Origin
143 [M]•+ (³⁵Cl)100 (Base Peak)Intact molecular radical cation
145 [M]•+ (³⁷Cl)~33Isotopic molecular ion (³⁵Cl/³⁷Cl natural ratio)
108 [M−Cl]+ 65Homolytic loss of chlorine radical
102 [M−C3​H5​]+ 45Homolytic loss of allyl radical
41 [C3​H5​]+ 80Allyl cation formation via heterolytic cleavage
Table 2: LC-ESI-MS/MS (Positive Ion, CID) MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
144.0 108.015 [M+H−HCl]+ Primary Quantifier
144.0 41.025 [C3​H5​]+ Secondary Qualifier
146.0 108.015 [M+H(37Cl)−H37Cl]+ Isotope Confirmation

Self-Validating Experimental Protocols (Trustworthiness)

A robust protocol must prove its own validity during execution. The following methodologies are designed with built-in causality and system suitability checks.

Protocol A: GC-EI-MS Analysis

Causality of Design: A non-polar 5% phenyl-methylpolysiloxane column is chosen to prevent the basic nitrogen atoms of the triazole ring from adsorbing to active silanol sites, which causes peak tailing.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Temperature Program: 70 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min).

  • Ion Source: Electron Ionization at 70 eV; Source Temperature: 230 °C.

  • Self-Validating System Suitability (SST): Prior to sample injection, the system automatically injects a decafluorotriphenylphosphine (DFTPP) tune mix. The system self-validates by confirming the m/z 198 to m/z 442 ratio meets EPA tuning criteria. This ensures the quadrupole mass filter is correctly transmitting both the low-mass allyl fragments (m/z 41) and the intact molecular ions (m/z 143/145) without mass bias.

Protocol B: LC-ESI-MS/MS Analysis

Causality of Design: The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses silanol activity on the C18 stationary phase, and it provides an abundant source of protons to drive the formation of the [M+H]+ precursor ion in the ESI source.

  • Column: Zorbax SB C18 (4.6 × 30 mm, 1.8 µm) maintained at 40 °C[1].

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

  • ESI Parameters: Positive polarity, Capillary Voltage 4000 V, Drying Gas (N₂) at 10 L/min[1].

  • Self-Validating System Suitability (SST): The protocol is self-validating through the continuous monitoring of the ³⁵Cl/³⁷Cl isotope transitions. The data system automatically calculates the ratio of the MRM transition 144.0 → 108.0 versus 146.0 → 108.0. If this ratio deviates by more than ±10% from the theoretical natural abundance (~3:1), the system flags the peak for potential isobaric interference, ensuring absolute trustworthiness of the structural assignment.

References

  • ConnectSci. "Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement." ConnectSci. [Link]

  • SCIEX. "Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology." SCIEX. [Link]

  • RSC Publishing. "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." RSC Publishing. [Link]

Sources

Validation

Comparative toxicity of 1-allyl-3-chloro-1H-1,2,4-triazole against other triazole derivatives

Introduction: The Versatile Triazole Scaffold Understanding the Mechanisms of Triazole Toxicity The primary mechanism of action for many triazole-based fungicides is the inhibition of sterol biosynthesis, a critical path...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Triazole Scaffold

Understanding the Mechanisms of Triazole Toxicity

The primary mechanism of action for many triazole-based fungicides is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. Specifically, these compounds target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. By inhibiting this enzyme, triazoles disrupt the production of ergosterol, the primary sterol in fungal cell membranes, leading to membrane instability and fungal cell death.

In the context of anticancer activity, various triazole derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis (programmed cell death), and targeting specific enzymes like c-Met kinase and VEGFR-2.[1]

Comparative Acute Oral Toxicity of Triazole Fungicides

The acute oral toxicity, typically expressed as the median lethal dose (LD50), is a critical parameter in the initial safety assessment of any chemical compound. The LD50 represents the dose of a substance required to cause death in 50% of a test animal population. A higher LD50 value indicates lower acute toxicity. The following table summarizes the acute oral LD50 values in rats for several commercially important triazole fungicides.

Table 1: Acute Oral LD50 Values of Selected Triazole Fungicides in Rats

Triazole DerivativeAcute Oral LD50 (mg/kg bw) in RatsReference(s)
1,2,4-Triazole1648 - 1650[5][6][7][8]
Penconazole200[3]
Myclobutanil1600[3]
Tebuconazole1700[3]
Difenoconazole> 2000[3]
Triazole Alanine> 5000[5]
Triazole Acetic Acid> 5000[5]

bw: body weight

The data in Table 1 reveals a wide range of acute oral toxicity among different triazole fungicides. Penconazole, for instance, exhibits significantly higher acute toxicity (lower LD50) compared to myclobutanil, tebuconazole, and difenoconazole. This highlights the profound impact of substituent groups on the triazole ring on the overall toxicity of the molecule. The parent compound, 1,2,4-triazole, demonstrates moderate acute toxicity.[5][6][7][8] In contrast, its metabolites, triazole alanine and triazole acetic acid, show very low acute toxicity, suggesting that metabolic processes can significantly detoxify the parent compound.[5]

In Vitro Cytotoxicity of Novel Triazole Derivatives Against Cancer Cell Lines

The in vitro cytotoxicity of a compound against various cancer cell lines is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is the most common metric used, representing the concentration of a compound that inhibits the growth of a cell population by 50%. A lower IC50 value signifies higher cytotoxic potency. The following tables present a comparative overview of the IC50 values for a diverse range of recently synthesized triazole derivatives against several human cancer cell lines.

Table 2: Comparative in Vitro Cytotoxicity (IC50, µM) of 1,2,3-Triazole Derivatives

Compound IDA549 (Lung)MCF-7 (Breast)PC3 (Prostate)DU-145 (Prostate)HCT116 (Colon)A375 (Melanoma)Reference(s)
1,2,3-Triazole-1,3,4-Oxadiazole-Triazine Derivatives [4]
9a1.45 ± 0.741.14 ± 0.650.56 ± 0.092.06 ± 0.92--[4]
9b1.90 ± 0.831.94 ± 0.892.18 ± 1.931.75 ± 0.78--[4]
9d0.19 ± 0.0750.51 ± 0.0830.17 ± 0.0630.16 ± 0.083--[4]
9i5.95 ± 4.2610.3 ± 5.427.21 ± 3.48---[4]
1,2,3-Triazole-Coumarin Derivatives [9]
4a2.97-----[9]
4b4.78-----[9]
5a8.87-----[9]
Andrographolide-1,2,3-Triazole Derivatives [10]
Compound 9------[10]
Compound 14------[10]
Compound 16------[10]
Compound 17------[10]
Compound 20------[10]
Compound 24------[10]
Miscellaneous 1,2,3-Triazoles
Compound T1-91.476273.947---[11]
Compound 8 (phosphonate)21.2518.06----[12]
M1------[13]
M2------[13]
M3------[13]
M4------[13]

Table 3: Comparative in Vitro Cytotoxicity (IC50, µM) of 1,2,4-Triazole Derivatives

Compound IDMCF-7 (Breast)Hela (Cervical)A549 (Lung)HepG2 (Liver)Reference(s)
1,2,4-Triazole-3-thione Derivatives [14]
Compound 413.07---[14]
Compound 523.93---[14]
Compound 64.32--16.46[14]
Substituted 1,2,4-Triazole Derivatives [15]
7d-<12--[15]
7e-<12--[15]
10a6.435.621.1-[15]
10d-<12--[15]
Indole-1,2,4-Triazole Derivatives [16]
8a---Cell Viability 11.72 ± 0.53% at 100 µg/mL[16]
8b---Cell Viability 10.99 ± 0.59% at 100 µg/mL[16]
8f---Cell Viability 12.93 ± 0.55% at 100 µg/mL[16]
c-Met Kinase Inhibitors [1]
63g--0.11-[1]
Naproxen Analogues [1]
81b4.83-12.07---[1]
81c4.83-12.07---[1]

The IC50 values presented in Tables 2 and 3 demonstrate the vast potential of triazole derivatives as anticancer agents. The data also underscores the critical role of molecular structure in determining cytotoxic potency. For instance, within the 1,2,3-triazole-1,3,4-oxadiazole-triazine series, compound 9d, featuring a 4-pyridyl moiety, exhibited remarkable anticancer activity with IC50 values in the sub-micromolar range against all tested cell lines.[4] In contrast, compound 9i, with a 4-methylphenyl ring, showed significantly poorer activity.[4] This suggests that the electronic and steric properties of the substituents on the triazole ring are key determinants of their interaction with biological targets. Similarly, for the 1,2,4-triazole-3-thione derivatives, compound 6 displayed the most potent activity against both MCF-7 and HepG2 cell lines, highlighting the importance of specific substitutions at the 4 and 5 positions of the triazole ring.[14]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the deduction of several structure-activity relationship (SAR) trends:

  • Substitution Matters: The nature, position, and number of substituents on the triazole and associated phenyl rings profoundly influence toxicity. Electron-withdrawing groups, such as halogens, can enhance cytotoxic activity in some series, as seen in the indole-1,2,4-triazole derivatives.[16] Conversely, the presence of bulky groups can either increase or decrease activity depending on the specific target and compound series.

  • The Triazole Isomer: While both 1,2,3- and 1,2,4-triazole scaffolds have yielded potent compounds, the specific isomer can be crucial for activity. The spatial arrangement of the nitrogen atoms influences the molecule's ability to form hydrogen bonds and interact with biological targets.

  • Hybrid Molecules: The conjugation of the triazole moiety with other pharmacologically active scaffolds, such as oxadiazole, coumarin, and indole, has proven to be a successful strategy for developing novel compounds with enhanced cytotoxicity.[4][9][16]

Experimental Protocols

To ensure the reproducibility and comparability of toxicity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the toxicological evaluation of triazole derivatives.

Protocol 1: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a GHS category.[5]

Objective: To estimate the acute oral LD50 and identify signs of toxicity.

Principle: A stepwise procedure is used where a small number of animals (typically rats) are dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the dose for the next step.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e-g., Wistar rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant by varying the concentration of the dosing solution.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • Step 1: Three female rats are dosed at a starting dose (e.g., 300 mg/kg).

    • If 2 or 3 animals die: The substance is classified, and testing may be stopped.

    • If 0 or 1 animal dies: The next step is to dose three more animals at a higher or lower dose level, depending on the outcome.

  • Data Analysis: The LD50 is not calculated precisely but is assigned to a GHS toxicity category based on the number of mortalities at specific dose levels.

Rationale for Methodological Choices: The use of a stepwise procedure with a small number of animals per step adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. Using a single sex (females are generally slightly more sensitive) also reduces the number of animals required.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Objective: To determine the IC50 value of a compound against a specific cell line.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the triazole derivative (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Rationale for Methodological Choices: The MTT assay is a widely used, reliable, and relatively simple method for high-throughput screening of the cytotoxic potential of compounds. It provides a quantitative measure of cell viability based on a key metabolic function.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Acute_Oral_Toxicity cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (≥ 5 days) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Single Oral Gavage (Stepwise Dosing) Fasting->Dosing Dose_Prep Test Substance Preparation Dose_Prep->Dosing Observation Observation Period (≥ 14 days) Dosing->Observation Clinical_Signs Clinical Signs Observation->Clinical_Signs Body_Weight Body Weight Observation->Body_Weight Mortality Mortality Observation->Mortality Classification GHS Classification Mortality->Classification

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation_48h 3. Incubation (e.g., 48 hours) Compound_Treatment->Incubation_48h MTT_Addition 4. MTT Addition Incubation_48h->MTT_Addition Incubation_4h 5. Incubation (3-4 hours) MTT_Addition->Incubation_4h Formazan_Solubilization 6. Formazan Solubilization (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The toxicological landscape of triazole derivatives is both vast and nuanced. This guide has provided a comparative overview of the acute oral toxicity of several triazole fungicides and the in vitro cytotoxicity of a diverse array of novel triazole compounds with anticancer potential. The data clearly demonstrates that while the triazole scaffold is a privileged structure in medicinal and agricultural chemistry, its toxicological profile is highly dependent on the specific substitutions and structural modifications.

Future research should continue to explore the structure-activity relationships of triazole toxicity to design safer and more effective compounds. A critical area for further investigation is the elucidation of the off-target effects and the potential for endocrine disruption of this class of compounds. For promising anticancer candidates, in vivo toxicity studies are essential to determine their therapeutic index and overall safety profile before they can be considered for clinical development. The continued application of standardized toxicological testing protocols will be paramount in generating high-quality, comparable data to guide the development of the next generation of triazole-based molecules.

References

  • THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). Journal of Hygienic Engineering and Design. Available at: [Link]

  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. PMC. Available at: [Link]

  • Column plot illustrating the distribution of dermal LD50 values for the... ResearchGate. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. Available at: [Link]

  • Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. Available at: [Link]

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. PMC. Available at: [Link]

  • Antioxidant Activity and Acute Toxicity of New N4 -Substituted5-(1,2,4-Triazole-1-Ylmethyl). ResearchGate. Available at: [Link]

  • HED Records Center Series 361 Science Reviews - File R124628 - Page 1 of 95. Environmental Protection Agency (EPA). Available at: [Link]

  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems. Available at: [Link]

  • Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. MDPI. Available at: [Link]

  • The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. MDPI. Available at: [Link]

  • QSAR models for the acute toxicity of 1,2,4-triazole fungicides to zebrafish (Danio rerio) embryos. PubMed. Available at: [Link]

  • 1 Advice on toxicological evaluation of 1,2,4-triazole isclaimer. Food. Available at: [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. Available at: [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link]

  • (Pesticide residues in food \227 2008: Toxicological evaluations). Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

  • 1H-1,2,4-Triazole: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available at: [Link]

  • Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell line. SciSpace. Available at: [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-allyl-3-chloro-1H-1,2,4-triazole

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-allyl-3-chloro-1H-1,2,4-triazole. As a senior application scientist, my objective is to synthesize established safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-allyl-3-chloro-1H-1,2,4-triazole. As a senior application scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The procedures outlined are based on the known hazards of analogous chemical structures, including chlorinated heterocycles and triazole derivatives, establishing a robust framework for risk mitigation.

Hazard Profile: A Proactive Assessment

The parent compound, 1,2,4-triazole, is known to be harmful if swallowed, a cause of serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] The presence of a chlorine atom suggests potential for increased toxicity and reactivity. Therefore, we will operate under the assumption that this compound is, at a minimum, an irritant, acutely toxic, and a potential reproductive hazard.

Personal Protective Equipment (PPE): Your Primary Defense

Consistent and correct use of PPE is non-negotiable. The following equipment is mandatory for all procedures involving 1-allyl-3-chloro-1H-1,2,4-triazole.

PPE CategoryRecommended EquipmentStandard/Rationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.Protects against splashes and aerosols. Triazole compounds are known to cause serious eye irritation.[1][2][4][5] Equipment must conform to NIOSH or EN166 standards.[1][6]
Skin and Body Protection Chemically resistant nitrile or neoprene gloves. Double-gloving is strongly recommended. A flame-resistant lab coat must be worn and fully buttoned.Prevents dermal absorption, a common route of exposure. Inspect gloves for integrity before each use and follow proper removal techniques to avoid self-contamination.[1][7]
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Operational Plan: From Preparation to Disposal

A systematic workflow is essential to minimize risk. The following diagram and protocols outline the mandatory steps for safely handling this compound.

prep Step 1: Pre-Handling Preparation ppe Step 2: Don PPE (As per Table) prep->ppe eng Step 3: Engineering Controls (Verify Fume Hood) ppe->eng handle Step 4: Chemical Handling (Weighing/Transfer) eng->handle decon Step 5: Decontamination (Work Area & Glassware) handle->decon waste Step 6: Waste Segregation & Disposal decon->waste doff Step 7: Doff PPE (Safe Removal) waste->doff

Sources

© Copyright 2026 BenchChem. All Rights Reserved.